molecular formula C3H7Cl2N3 B13038609 1H-Pyrazol-3-amine dihydrochloride

1H-Pyrazol-3-amine dihydrochloride

Cat. No.: B13038609
M. Wt: 156.01 g/mol
InChI Key: OSPIHBOXUJUEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazol-3-amine dihydrochloride is a versatile chemical scaffold of significant interest in organic and medicinal chemistry research. The 3-aminopyrazole core is a privileged structure in drug discovery, serving as a key building block for the development of novel bioactive molecules . Its high utility stems from the presence of multiple hydrogen bond donor and acceptor sites, which facilitate critical interactions with biological targets. Researchers extensively employ this compound as a synthetic intermediate to generate more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are valuable in antimicrobial and anticancer research . In medicinal chemistry, derivatives of 3-aminopyrazole have demonstrated a broad spectrum of pharmacological activities. This scaffold is found in compounds investigated as potent inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and tubulin polymerisation, making it a crucial template in anticancer agent development . The 3-aminopyrazole moiety is also a key structural feature in molecules studied for their anti-infective properties, showing promising activity against bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, its role in designing anti-inflammatory agents by targeting pathways such as the p38 MAPK signaling cascade underscores its multifaceted research value . The dihydrochloride salt form offers enhanced solubility and stability for various experimental procedures. Handle with appropriate precautions, as related pyrazole hydrochloride compounds can be corrosive and may cause severe skin burns and eye damage . This product is intended for research purposes in laboratory settings only and is not classified as a drug, cosmetic, or for household use.

Properties

Molecular Formula

C3H7Cl2N3

Molecular Weight

156.01 g/mol

IUPAC Name

1H-pyrazol-5-amine;dihydrochloride

InChI

InChI=1S/C3H5N3.2ClH/c4-3-1-2-5-6-3;;/h1-2H,(H3,4,5,6);2*1H

InChI Key

OSPIHBOXUJUEHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)N.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility Profile of 1H-Pyrazol-3-amine Dihydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1H-Pyrazol-3-amine (also known as 3-aminopyrazole, CAS: 1820-80-0) is a highly versatile heterocyclic building block extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and energetic materials[1][2]. While the free base exhibits moderate solubility in various polar organic solvents (such as ethanol and dimethylformamide)[2], the compound is frequently isolated and stored as a dihydrochloride salt (e.g., CAS: 1556759-46-6 or 197367-87-6) to prevent oxidative degradation and improve shelf-life[1][3].

However, the transition from a neutral free base to a doubly protonated salt fundamentally alters its dissolution thermodynamics. For drug development professionals and synthetic chemists, understanding the solubility profile of 1H-pyrazol-3-amine dihydrochloride in organic solvents is critical for optimizing reaction conditions, purification workflows, and formulation strategies.

Thermodynamics of Dissolution: The Causality of Solubility

To predict and manipulate the solubility of 1H-pyrazol-3-amine dihydrochloride, one must analyze the competing thermodynamic forces: Crystal Lattice Energy vs. Solvation Energy .

  • High Lattice Enthalpy: The dihydrochloride salt features protonation at both the primary exocyclic amine and the endocyclic pyrazole nitrogen. This creates a dense, highly charged ionic lattice stabilized by strong electrostatic interactions and intermolecular hydrogen bonding with the chloride counterions.

  • Dielectric Constant (

    
    ) Dependency:  Dissolving this salt in an organic solvent requires the solvent to possess a sufficiently high dielectric constant to separate the cation-anion pairs. Non-polar solvents (like hexane or toluene) lack the dipole moment necessary to overcome the lattice energy, rendering the salt practically insoluble[4].
    
  • Hydrogen Bonding Capacity: Polar protic solvents (e.g., methanol) excel at solvating this salt because they act as both hydrogen-bond donors (solvating the

    
     anions) and acceptors (solvating the protonated amine groups).
    

Solvent Profiling & Quantitative Matrix

Based on the physicochemical properties of pyrazole-amine salts, the solubility behavior across different organic solvent classes can be systematically categorized. While water solubility strongly favors the salt form[4], organic solubility requires specific solvent characteristics.

Table 1: Solubility Matrix for 1H-Pyrazol-3-amine Dihydrochloride
Solvent ClassRepresentative SolventDielectric Constant (

)
Estimated Solubility ProfileMechanistic Rationale
Polar Protic Methanol (MeOH)33.0High (>50 mg/mL)Strong H-bond donation effectively solvates chloride anions; disrupts ionic lattice.
Polar Protic Ethanol (EtOH)24.3Moderate (10–50 mg/mL)Lower polarity and steric bulk reduce solvation efficiency compared to methanol[2].
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>50 mg/mL)Exceptional cation solvation capacity and high

make it an ideal solvent for heterocyclic salts[5][6].
Polar Aprotic Dimethylformamide (DMF)36.7Moderate to High Good dipole moment; widely used in substitution and coupling reactions involving pyrazoles[6][7].
Non-Polar Dichloromethane (DCM)9.1Very Low (<1 mg/mL)Insufficient polarity to separate ion pairs. Often requires in situ free-basing[8].
Non-Polar Hexane / Toluene< 3.0Insoluble Negligible dipole moment; zero capacity for ionic solvation.

Experimental Methodology: Thermodynamic Solubility Determination

To ensure trustworthiness and reproducibility in your laboratory, relying on visual solubility estimates is insufficient. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard for generating self-validating thermodynamic solubility data.

Step-by-Step Protocol
  • Saturation Preparation: Add an excess amount of 1H-pyrazol-3-amine dihydrochloride (e.g., 100 mg) to a glass vial containing 1.0 mL of the target organic solvent.

  • Isothermal Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached between the solid lattice and the solvated ions.

  • Phase Separation: Remove the vial and centrifuge the suspension at 10,000 RPM for 10 minutes to pellet the undissolved salt.

  • Filtration: Carefully extract the supernatant and pass it through a solvent-compatible 0.22 µm PTFE syringe filter to remove any micro-particulates.

  • Quantification: Dilute the filtered aliquot into a compatible mobile phase and analyze via HPLC-UV (monitoring at the

    
     of the pyrazole chromophore, typically ~220-240 nm). Quantify the concentration against a pre-established calibration curve.
    

Workflow N1 1. Solid Addition Excess Dihydrochloride Salt N3 3. Isothermal Equilibration 24-48h at 25.0 ± 0.1 °C N1->N3 N2 2. Solvent Dispensing Target Organic Solvent N2->N3 N4 4. Phase Separation Centrifugation & 0.22µm Filtration N3->N4 Ensure saturated state N5 5. Analytical Quantification HPLC-UV / Gravimetric N4->N5 Extract aliquot N6 Thermodynamic Solubility (mg/mL) N5->N6

Isothermal shake-flask workflow for thermodynamic solubility determination.

Strategic Workarounds for Synthetic Chemistry

If your synthetic route requires the use of non-polar or weakly polar solvents (like Dichloromethane or Tetrahydrofuran) where the dihydrochloride salt is insoluble, you must employ solubility modulation strategies:

  • In Situ Free-Basing: Suspend the dihydrochloride salt in the non-polar solvent and add >2.0 equivalents of a non-nucleophilic tertiary organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The base will neutralize the hydrochloride salts, generating soluble triethylammonium chloride byproducts and liberating the highly soluble 1H-pyrazol-3-amine free base directly into the organic phase[8].

  • Co-Solvent Systems: Utilize a binary solvent mixture. Adding 10-20% (v/v) of a polar aprotic solvent like DMF or DMSO to a less polar bulk solvent can drastically lower the energy barrier for dissolution without completely altering the bulk properties of the reaction medium[6].

References

  • Amino pyrazole dihydrochloride | C5H9N3.2HCl - BuyersGuideChem -
  • 34045-29-9|1H-Pyrazol-3-amine hydrochloride|BLD Pharm -
  • 3-Aminopyrazole 1820-80-0 wiki - Guidechem -
  • Buy 1,5-Dimethyl-1H-pyrazol-3-amine dihydrochloride - Smolecule -
  • Synthesis and in Vivo Evaluation of Novel Quinoline Deriv
  • PRODUCT INFORM
  • 3-Aminopyrazole-4-Carbonitrile: Properties, Uses, Safety D
  • Recent Advances in Synthesis and Properties of Nitr

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An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1H-Pyrazol-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 1H-Pyrazol-3-amine dihydrochloride, a key heterocyclic building block in pharmaceutical research and development. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical experimental methodologies, and detailed spectral interpretation of this compound. By elucidating the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for identity confirmation, quality control, and further research involving 1H-Pyrazol-3-amine dihydrochloride.

Introduction to 1H-Pyrazol-3-amine Dihydrochloride and its Spectroscopic Characterization

The Subject Compound: A Profile

1H-Pyrazol-3-amine and its salts are foundational scaffolds in medicinal chemistry. The pyrazole moiety is present in a range of successful drugs, including anti-inflammatory agents like Celecoxib and various compounds with anticancer and antimicrobial properties.[1][2] 1H-Pyrazol-3-amine dihydrochloride (CAS Number: 34045-29-9) is the hydrochloride salt form of the parent amine (CAS: 1820-80-0), rendering it more stable and water-soluble for use in synthesis and formulation.[3][4][5]

The structure contains a primary amine and a pyrazole ring, both of which are basic and can be protonated. The dihydrochloride form indicates protonation at two sites, most likely the exocyclic amine (-NH2) to form an ammonium group (-NH3+) and one of the pyrazole ring nitrogens. This dual protonation significantly influences its chemical properties and, critically, its infrared spectrum.

Caption: Structure of 1H-Pyrazol-3-amine Dihydrochloride.

The Power of IR Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[6] When a molecule absorbs infrared radiation, its covalent bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint.[7] For pharmaceutical compounds, FT-IR (Fourier-Transform Infrared) spectroscopy is a rapid, non-destructive method used for:

  • Identity Confirmation: Matching the sample's spectrum to a known reference standard.

  • Functional Group Analysis: Confirming the presence of key chemical groups (e.g., amines, carbonyls, aromatic rings).

  • Salt Form Characterization: Distinguishing between a free base and its various salt forms.

  • Purity and Stability Assessment: Detecting impurities or degradation products that exhibit different spectral features.

Theoretical Foundations of the IR Spectrum

The IR spectrum of 1H-Pyrazol-3-amine dihydrochloride is a composite of the vibrational modes of its constituent parts: the protonated amine (ammonium), the protonated pyrazole ring, and the underlying carbon-hydrogen framework.

Vibrational Modes of the Ammonium Group (-NH₃⁺)

The conversion of a primary amine to its hydrochloride salt (an ammonium ion) induces profound changes in the IR spectrum.[8]

  • N-H Stretching: The most prominent feature is the appearance of a very broad and strong absorption band, typically spanning from 3200 cm⁻¹ down to 2800 cm⁻¹ .[9] This envelope arises from the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NH₃⁺ group. The significant broadening is a direct consequence of extensive intermolecular hydrogen bonding with the chloride counter-ions and other molecules in the crystal lattice.[10][11]

  • N-H Bending: The ammonium group also exhibits characteristic bending (scissoring) vibrations. An asymmetric bend is found between 1625-1560 cm⁻¹ , and a symmetric bend occurs between 1550-1500 cm⁻¹ .[8] These bands are typically of medium to strong intensity.

Vibrational Modes of the Pyrazole Ring

The pyrazole ring contributes several key absorptions to the mid-IR region.

  • N-H Stretching: The unprotonated N-H group within the pyrazole ring typically shows a broad stretching band around 2600-3200 cm⁻¹ in solid-state spectra due to strong N-H···N hydrogen bonding.[12] In the dihydrochloride salt, this vibration will be part of the complex, broad envelope dominated by the -NH₃⁺ stretching.

  • C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the heterocyclic ring give rise to a series of medium-to-strong bands in the 1640-1450 cm⁻¹ region.[13][14][15] These are highly characteristic of the aromatic system.

  • Ring and C-N Stretching: Vibrations involving the stretching of the entire ring and the exocyclic C-N bond can be found in the fingerprint region, with a notable C-N stretching band often observed around 1300-1200 cm⁻¹ .[15][16]

Experimental Methodology: A Self-Validating Protocol

Acquiring a high-quality, reproducible IR spectrum hinges on meticulous sample preparation and a systematic approach to data acquisition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_analysis Analysis & Reporting Sample Receive Solid Sample (1H-Pyrazol-3-amine dihydrochloride) Prep_Choice Choose Method Sample->Prep_Choice ATR ATR Method (Recommended) Prep_Choice->ATR Speed & Simplicity KBr KBr Pellet Method Prep_Choice->KBr High-Resolution Transmission ATR_Steps 1. Clean ATR Crystal 2. Acquire Background Spectrum 3. Apply Sample & Pressure 4. Acquire Sample Spectrum ATR->ATR_Steps KBr_Steps 1. Grind Sample with KBr 2. Press Pellet 3. Acquire Background (Air) 4. Mount Pellet & Acquire Spectrum KBr->KBr_Steps Process FT-IR Data Processing (e.g., ATR Correction, Baseline Correction) ATR_Steps->Process KBr_Steps->Process Interpret Spectral Interpretation (Band Assignment) Process->Interpret Report Generate Report (Spectrum + Data Table) Interpret->Report

Caption: Experimental workflow for the IR analysis of 1H-Pyrazol-3-amine dihydrochloride.

Sample Preparation: ATR vs. KBr Pellet

The choice of sample preparation is critical. As a solid, 1H-Pyrazol-3-amine dihydrochloride can be analyzed using either Attenuated Total Reflectance (ATR) or the traditional potassium bromide (KBr) pellet method.[17]

  • Attenuated Total Reflectance (ATR) - Recommended Method: ATR is the modern standard for its simplicity, speed, and non-destructive nature.[18]

    • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. This prevents cross-contamination.

    • Background Scan: Record a background spectrum of the clean, empty crystal. This is crucial to subtract the spectral contributions of air (CO₂, H₂O) and the crystal itself.

    • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

    • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is essential for a strong, high-quality signal. Insufficient pressure is a common source of poor spectra.[19]

    • Data Acquisition: Collect the sample spectrum.

  • Potassium Bromide (KBr) Pellet Method: This classic transmission technique can yield high-resolution spectra but is more labor-intensive and susceptible to moisture contamination.[18]

    • Drying: Ensure both the sample and high-purity, spectroscopy-grade KBr are completely dry, as water has strong IR absorptions that can obscure key spectral features.

    • Grinding: Mix ~1 mg of the sample with ~100-200 mg of dry KBr powder in an agate mortar and pestle.[19] Grind until the mixture is a fine, homogenous powder. This minimizes light scattering.

    • Pellet Pressing: Transfer the powder to a pellet die and press under high pressure (typically several tons) using a hydraulic press to form a thin, transparent, or translucent disc.[19]

    • Data Acquisition: Place the pellet in the spectrometer's sample holder and collect the spectrum.

Instrumentation and Data Acquisition Parameters

A modern Fourier-Transform Infrared (FT-IR) spectrometer is required. The following parameters serve as a robust starting point:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Apodization: Happ-Genzel

Spectral Analysis and Interpretation

The resulting IR spectrum should be interpreted by assigning the observed absorption bands to specific molecular vibrations. The protonation of the amine and pyrazole functionalities are the most dominant influences on the spectrum.

Key Data Summary: Predicted IR Absorption Bands

The following table summarizes the expected vibrational modes for 1H-Pyrazol-3-amine dihydrochloride.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3200 - 2800Strong, Very BroadN-H Asymmetric & Symmetric StretchAmmonium (-NH₃⁺) and Pyrazole (N-H)
~3100Medium-Weak (Shoulders)C-H Aromatic StretchPyrazole Ring C-H
1625 - 1560Medium-StrongN-H Asymmetric BendingAmmonium (-NH₃⁺)
1640 - 1580Medium-StrongC=N StretchPyrazole Ring
1580 - 1450Medium-StrongC=C StretchPyrazole Ring
1550 - 1500Medium-StrongN-H Symmetric BendingAmmonium (-NH₃⁺)
1300 - 1200MediumC-N StretchAromatic Amine (C-N)
Below 1000VariableC-H Out-of-Plane BendingFingerprint Region
Detailed Band Assignment and Rationale
  • The 3200-2800 cm⁻¹ Region: Expect a dominant, broad "ammonium band." This feature is characteristic of amine salts and is a primary indicator of successful salt formation.[8][20] The individual N-H stretches from the -NH₃⁺ and the pyrazole N-H will merge into this single, complex envelope due to extensive hydrogen bonding.[9][10] Any sharp C-H stretching peaks from the pyrazole ring may appear as minor shoulders on this broad absorption.

  • The 1650-1450 cm⁻¹ Region: This region is rich with information. It will contain multiple overlapping bands of medium to strong intensity. The key assignments here are the N-H bending modes of the ammonium group and the C=N/C=C ring stretching modes of the pyrazole core.[15] The presence of these distinct bands confirms both the protonated amine and the intact heterocyclic ring system. Primary amines themselves have an N-H bending vibration near 1600 cm⁻¹, but in the salt form, the pattern of two distinct bending modes (asymmetric and symmetric) is more characteristic.[21]

  • The Fingerprint Region (< 1400 cm⁻¹): This region contains a complex pattern of absorptions unique to the molecule's overall structure, including C-N stretching and various bending and rocking motions. While individual assignments can be difficult without computational modeling, the overall pattern is highly reproducible and serves as a definitive fingerprint for identity confirmation.

Applications in Quality Control and Drug Development

  • Identity Confirmation: The IR spectrum provides a fast and reliable method for confirming the identity of incoming raw materials, ensuring it is 1H-Pyrazol-3-amine dihydrochloride and not the free base or another salt form. The presence of the broad ammonium band (3200-2800 cm⁻¹) is a critical checkpoint.

  • Detection of Free Base: If a sample is incompletely protonated, the spectrum may show features of the free amine. Specifically, a free primary amine (-NH₂) would exhibit two sharper N-H stretching peaks in the 3500-3200 cm⁻¹ region, which would be distinct from the broad ammonium band.[21][22]

  • Stability Studies: Changes in the IR spectrum over time under various stress conditions (heat, humidity) can indicate chemical degradation, such as loss of HCl or changes to the pyrazole ring structure.

Conclusion

The infrared spectrum of 1H-Pyrazol-3-amine dihydrochloride is uniquely defined by the vibrational characteristics of its protonated amine and pyrazole ring functionalities. The presence of a strong, broad ammonium stretching band between 3200-2800 cm⁻¹ and a series of characteristic bending and ring stretching bands in the 1650-1450 cm⁻¹ region are key identifiers. By employing a validated experimental protocol, preferably using the ATR technique for its efficiency and reliability, researchers can confidently use FT-IR spectroscopy for the critical tasks of identity confirmation, quality control, and stability assessment in the pharmaceutical development pipeline.

References

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  • ATR-FTIR spectroscopic studies on aqueous LiClO4, NaClO4, and Mg(ClO4)2 solutions. (2010). Journal of Solution Chemistry. [Link]

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Tautomeric Dynamics of 1H-Pyrazol-3-amine: Structural Stability, Mechanistic Insights, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-pyrazol-3-amine (commonly referred to as 3-aminopyrazole) is a privileged, nitrogen-rich heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents[1]. A defining physicochemical feature of this molecule is its inherent ability to exist as multiple rapidly interconverting tautomers. As a Senior Application Scientist, I approach tautomerism not merely as a structural curiosity, but as a critical variable that dictates receptor binding affinity, physicochemical properties, and synthetic regioselectivity. This whitepaper provides an in-depth mechanistic analysis of the tautomeric forms of 1H-pyrazol-3-amine, the thermodynamic forces driving their stability, and the self-validating experimental protocols required to characterize them.

The Tautomeric Landscape of 1H-Pyrazol-3-amine

The tautomerism of 1H-pyrazol-3-amine is primarily governed by the migration of a proton across the heteroatoms of the molecule. This manifests in two distinct theoretical pathways:

  • Annular Prototropic Tautomerism (Observed): This involves a 1,2-proton shift between the adjacent ring nitrogen atoms (N1 and N2). This equilibrium interconverts the 3-amino-1H-pyrazole (3AP) and 5-amino-1H-pyrazole (5AP) forms[1].

  • Side-Chain Tautomerism (Not Observed): This pathway involves proton migration from the exocyclic amino group to a ring nitrogen, theoretically yielding an imino form (e.g., 3-imino-2,3-dihydro-1H-pyrazole). However, the loss of aromaticity makes this form energetically prohibitive[2].

Tautomerism 3 3 AP Annular Prototropic Shift (1,2-H Shift) 5 5 AP->5 Imino 3-imino-2,3-dihydro-1H-pyrazole (Imino) - Unfavorable AP->Imino Side-chain Shift (Not Observed)

Figure 1: Annular and side-chain tautomeric equilibria of 1H-pyrazol-3-amine.

Thermodynamic Stability and Electronic Causality

The annular equilibrium between 3AP and 5AP is highly asymmetrical. Extensive and experimental spectroscopic data confirm that the 3-amino tautomer is significantly more stable than the 5-amino tautomer in the gas phase and most solid states[3].

The Causality of Stability: The preference for the 3AP form is dictated by the electronic nature of the exocyclic


 group. In the 3-position, the amino group is optimally aligned to delocalize its lone pair of electrons into the pyrazole 

-system, increasing the electron density at C4 and N1. This minimizes intramolecular dipole repulsion. Conversely, placing the amino group at the 5-position (adjacent to the protonated N1 atom) induces unfavorable steric and electronic repulsion[4].
Quantitative Thermodynamic Data Summary
Tautomeric FormRelative Enthalpy (

)
Relative Gibbs Free Energy (

)
Dipole MomentPrimary Experimental Observation
3-amino-1H-pyrazole (3AP)


LowerSolid-state X-ray, Gas-phase IR
5-amino-1H-pyrazole (5AP)


HigherTrapped via UV-phototautomerization
3-imino-2,3-dihydro-1H-pyrazole

(Theoretical)
N/AN/ANot observed experimentally

Data derived from DFT(B3LYP)/6-311++G(d,p) calculations[3].

Environmental Influences: Solvent and Solid-State Dynamics

While 3AP is the intrinsic global minimum, the surrounding dielectric environment can perturb the equilibrium:

  • Solid State: demonstrates that 1H-pyrazol-3-amines predominantly crystallize in the 3-amino form. This is driven by the formation of highly stable, linear intermolecular hydrogen-bonding networks between the pyrazole N-H and the bare N2 atom of adjacent molecules[5].

  • Solution State: In polar aprotic solvents (e.g., DMSO-

    
    ), the more polar 5AP tautomer gains stabilization energy through dielectric solvation. While 3AP typically remains the major species, a measurable equilibrium can be observed via slow-exchange NMR[6].
    

Self-Validating Experimental Protocols

To rigorously characterize the tautomeric ratios and prevent artifactual data caused by rapid proton exchange, orthogonal analytical techniques must be employed.

Workflow Prep Sample Preparation (Sublimation & Matrix Isolation) IR Matrix Isolation IR (15 K Argon Matrix) Prep->IR Co-deposition UV UV Irradiation (λ > 235 nm) IR->UV Phototautomerization Analysis Tautomeric Ratio & Thermodynamic Stability UV->Analysis Spectral Validation DFT DFT Calculations (B3LYP/6-311++G(d,p)) DFT->Analysis Theoretical Baseline

Figure 2: Multi-modal experimental workflow for tautomer characterization.

Protocol 1: Low-Temperature Matrix Isolation IR Spectroscopy

Purpose: To determine intrinsic tautomeric ratios without the confounding effects of intermolecular hydrogen bonding[7].

  • Sample Sublimation: Vaporize a precisely weighed sample of 1H-pyrazol-3-amine at 350 K under high vacuum conditions.

  • Matrix Deposition: Co-deposit the vapor with a large excess of high-purity Argon gas onto a CsI window cooled to 15 K.

    • Causality: The cryogenic argon matrix isolates individual monomers, freezing the gas-phase tautomeric equilibrium and completely preventing the intermolecular hydrogen bonding that causes rapid interconversion[3].

  • Spectral Acquisition: Record the IR spectrum (4000–400 cm⁻¹) using an FTIR spectrometer. The dominant vibrational bands will correspond to the 3AP tautomer.

  • UV-Induced Phototautomerization (Self-Validation Step): Irradiate the matrix with broadband UV light (

    
    ).
    
    • Causality: The UV energy overcomes the activation barrier, driving the 1,2-proton shift to artificially form 5AP. The emergence of new IR bands confirms the spectral signature of the higher-energy 5AP tautomer, validating the initial baseline assignment[8].

Protocol 2: Computational Thermodynamic Profiling (DFT)

Purpose: To establish a rigorous theoretical baseline for tautomeric energies and orbital interactions[1].

  • Geometry Optimization: Construct 3D models of 3AP, 5AP, and the imino form. Optimize the geometries using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: This specific level of theory includes diffuse functions (++), which are mathematically critical for accurately modeling the electron-rich, diffuse lone pairs of the pyrazole nitrogen atoms[8].

  • Vibrational Frequency Analysis (Self-Validation Step): Run frequency calculations on the optimized geometries at the same level of theory. The absence of imaginary frequencies validates that the optimized structures are true thermodynamic minima, not transition states[1].

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using DMSO dielectric parameters to calculate

    
     in solution. This allows for direct correlation with solution-state NMR data[6].
    

Implications for Drug Development

Understanding whether a molecule exists predominantly as 3AP or 5AP is paramount for rational drug design. Tautomers are distinct chemical entities; they present completely different spatial orientations of hydrogen bond donors and acceptors, which directly impacts target kinase recognition and receptor binding affinity[1]. Furthermore, during lead optimization and scale-up synthesis, the predominant tautomer governs the regioselectivity of acylation and alkylation reactions. For instance, in the synthesis of , the tautomeric state dictates which annular nitrogen acts as the nucleophile, directly impacting the yield and purity of the final active pharmaceutical ingredient[9].

References

  • Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules (MDPI) / PubMed Central. Available at:[Link]

  • Encyclopedia.pub. Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]

  • CORE / Arkivoc. A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. Available at:[Link]

  • ResearchGate. Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state. Available at:[Link]

  • MDPI. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Available at:[Link]

Sources

Annular Tautomerism in Substituted 3-Aminopyrazoles: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved kinase inhibitors, anti-inflammatory agents, and CNS drugs. However, the inherent ability of N-unsubstituted pyrazoles to exist as multiple, rapidly interconverting tautomers presents a complex challenge during lead optimization. For substituted 3-aminopyrazoles, this phenomenon primarily manifests as annular prototropic tautomerism —the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2), resulting in an equilibrium between the 3-amino-1H and 5-amino-1H forms [1].

Understanding and controlling this equilibrium is paramount. The predominant tautomeric state dictates the molecule's hydrogen-bonding capacity, dipole moment, and spatial geometry, which directly govern receptor binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles [2]. This whitepaper provides an in-depth mechanistic analysis of annular tautomerism in 3-aminopyrazoles, detailing the thermodynamic drivers, structural implications, and self-validating experimental protocols required to characterize these dynamic systems.

The Tautomeric Landscape of 3-Aminopyrazoles

Annular vs. Side-Chain Tautomerism

Substituted 3-aminopyrazoles can theoretically undergo two distinct types of proton migration:

  • Annular Tautomerism: The migration of the proton between the endocyclic N1 and N2 atoms. This is the thermodynamically dominant equilibrium, yielding the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole tautomers.

  • Side-Chain (Amino-Imino) Tautomerism: The migration of a proton from the exocyclic amine to an annular nitrogen, forming an imino species (e.g., 3-imino-2,3-dihydro-1H-pyrazole).

Extensive experimental and Density Functional Theory (DFT) studies confirm that the imino forms are thermodynamically unstable and rarely observed in solution or solid states, as they disrupt the aromatic sextet of the pyrazole ring [3]. Consequently, medicinal chemists must focus their analytical efforts entirely on the annular prototropic equilibrium.

Electronic and Environmental Drivers

The position of the 3-amino/5-amino equilibrium is not static; it is a delicate balance dictated by intramolecular electronic effects and intermolecular solvent interactions:

  • Substituent Effects: The electronic nature of substituents at the C4 and C5 positions heavily biases the equilibrium. Electron-withdrawing groups (EWGs) such as cyano (-CN) or nitro (-NO2) at the C4 position stabilize the 5-amino tautomer by withdrawing electron density from the adjacent nitrogen, increasing its acidity. Conversely, electron-donating groups (EDGs) like methoxy (-OMe) favor the 3-amino tautomer [4].

  • Solvent Polarity and Hydrogen Bonding: In the gas phase or non-polar solvents, the 3-amino tautomer is generally more stable. However, in highly polar, hydrogen-bond-accepting solvents like DMSO, the equilibrium can shift dramatically. The solvent stabilizes specific tautomers through intermolecular hydrogen bonding with the pyrazole N-H and exocyclic NH2 groups [5].

Implications in Drug Design

The tautomeric state of a 3-aminopyrazole derivative is not a mere academic curiosity; it is a critical determinant of pharmacological efficacy.

  • Receptor Recognition (Pharmacophore Mapping): Tautomers are distinct chemical entities. The 3-amino-1H form presents a hydrogen bond donor at N1 and an acceptor at N2, while the 5-amino-1H form reverses this vector. If a kinase hinge-binding region requires a specific donor/acceptor sequence, a molecule trapped in the "wrong" tautomeric state will exhibit a precipitous drop in binding affinity[2].

  • Physicochemical Properties: Tautomerism alters the molecular dipole moment and pKa, directly impacting lipophilicity (logP) and aqueous solubility. A more polar tautomer may exhibit superior solubility but poor membrane permeability, complicating the ADME profile.

G cluster_0 Experimental & Computational Validation Start 3-Aminopyrazole Candidate NMR Variable Temp NMR (Solution State) Start->NMR Dissolve (DMSO-d6) XRay X-Ray Crystallography (Solid State) Start->XRay Crystallize DFT DFT B3LYP/6-31G** (In Silico) Start->DFT Model Analysis Tautomeric Equilibrium Determination NMR->Analysis XRay->Analysis DFT->Analysis Drug Pharmacophore Mapping & Lead Optimization Analysis->Drug Inform H-Bond Profile

Caption: Workflow for self-validating tautomer characterization in rational drug design.

Quantitative Data Summary

The following table synthesizes quantitative tautomeric preferences for various substituted 3-aminopyrazoles based on empirical literature data [4][5][6].

Substituent ProfileEnvironment / SolventDominant TautomerAnalytical MethodCausality / Rationale
Unsubstituted (H)Gas Phase / Ar Matrix3-amino-1HIR / DFTIntramolecular stabilization; absence of solvent H-bonding.
4-Cyano (-CN)DMSO-

5-amino-1H

H/

C NMR
EWG at C4 increases acidity of adjacent NH, favoring proton migration to N2.
4-Methoxy (-OMe)DMSO-

3-amino-1H

H/

C NMR
EDG at C4 enriches electron density, stabilizing the 3-amino configuration.
5-Nitro, 3-EsterSolid State5-amino-1HX-ray DiffractionCrystal lattice packing and intermolecular H-bonding override gas-phase preference.
5-Methyl, 3-EsterSolid State3-amino-1HX-ray DiffractionSteric bulk of methyl group combined with ester H-bond networking.

Experimental Methodologies & Self-Validating Protocols

To rigorously characterize annular tautomerism, a multi-disciplinary approach is required. Relying solely on room-temperature


H NMR is a common pitfall, as rapid proton exchange often results in signal averaging (broadened peaks), masking the true tautomeric ratio.
Protocol 1: Self-Validating NMR Workflow for Tautomeric Ratio Determination

Objective: To accurately quantify the solution-state equilibrium of 3-amino/5-amino tautomers.

  • Step 1: Anhydrous Sample Preparation.

    • Action: Dissolve 5-10 mg of the highly purified 3-aminopyrazole in strictly anhydrous DMSO-

      
       or THF-
      
      
      
      .
    • Causality: Trace water acts as a proton shuttle, artificially accelerating the tautomeric exchange rate beyond the NMR timescale. Anhydrous conditions are non-negotiable for observing distinct tautomers.

  • Step 2: Variable Temperature (VT)

    
    H NMR Acquisition. 
    
    • Action: Acquire spectra starting at 298 K, progressively cooling the probe to 250 K (or lower, depending on solvent freezing point).

    • Causality: Lowering the thermal energy of the system slows the proton exchange rate (slow exchange regime). This resolves the averaged broad N-H and C-H signals into distinct, quantifiable peaks representing the individual 3-amino and 5-amino tautomers [4].

  • Step 3:

    
    H-
    
    
    
    N HMBC (Heteronuclear Multiple Bond Correlation).
    • Action: Perform a 2D

      
      H-
      
      
      
      N HMBC experiment at the low-temperature setpoint.
    • Causality:

      
      H NMR alone cannot definitively assign which peak belongs to which tautomer. 
      
      
      
      H-
      
      
      N HMBC reveals long-range coupling between the annular protons (e.g., C4-H) and the nitrogen atoms. The protonated nitrogen (
      
      
      N-H) will show a drastically different chemical shift (~130-150 ppm) compared to the unprotonated pyridine-like nitrogen (~230-250 ppm), providing absolute structural assignment [5].
  • Step 4: Thermodynamic Calculation.

    • Action: Integrate the resolved C4-H peaks for both tautomers to determine the equilibrium constant (

      
      ). Calculate the Gibbs free energy difference using 
      
      
      
      .
Protocol 2: In Silico DFT Validation

Objective: To predict tautomeric preferences prior to synthesis and understand gas-phase vs. solvent-phase energy landscapes.

  • Step 1: Geometry Optimization.

    • Action: Construct both 3-amino-1H and 5-amino-1H models. Optimize geometries using the B3LYP functional with a 6-311++G(d,p) basis set.

    • Causality: This specific level of theory provides an excellent balance between computational cost and accuracy for heterocyclic systems, adequately modeling electron correlation and diffuse functions necessary for nitrogen lone pairs [6].

  • Step 2: Solvation Modeling.

    • Action: Apply the Polarizable Continuum Model (PCM) using the dielectric constant of the intended assay solvent (e.g., water or DMSO).

    • Causality: Gas-phase calculations often predict the 3-amino tautomer as the global minimum. Applying PCM accounts for the dielectric stabilization of the more polar tautomer, aligning computational predictions with physiological or assay conditions [6].

Conclusion

Annular tautomerism in substituted 3-aminopyrazoles is a dynamic and highly sensitive chemical property that dictates the success or failure of a drug candidate. By moving beyond simple room-temperature NMR and employing a robust, self-validating matrix of Variable-Temperature NMR, X-ray crystallography, and high-level DFT calculations, medicinal chemists can map the tautomeric landscape with precision. Recognizing whether a lead compound exists predominantly as a 3-amino or 5-amino tautomer in physiological environments allows for the rational design of highly selective, high-affinity therapeutics.

References

  • International Journal of Novel Research and Development (IJNRD). "Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review". IJNRD.[Link]

  • Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. "Structure and Chemistry of 3(5)-Substituted Pyrazoles". Encyclopedia.pub (MDPI).[Link]

  • ResearchGate. "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations". ResearchGate.[Link]

  • PubMed Central (PMC). "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups". National Institutes of Health (NIH).[Link]

  • PubMed Central (PMC). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles". National Institutes of Health (NIH).[Link]

1H-Pyrazol-3-amine Hydrochloride (CAS 34045-29-9): A Comprehensive Technical Guide on Synthesis, Characterization, and Application in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1H-pyrazol-3-amine hydrochloride (CAS 34045-29-9) is a highly versatile, low-molecular-weight building block utilized extensively in medicinal chemistry and drug discovery. Because the 3-aminopyrazole core functions as a bioisostere for the adenine ring of ATP, it is a privileged scaffold for designing competitive kinase inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in targeted therapeutics, and a self-validating protocol for its synthesis and characterization.

Physicochemical Profiling & Structural Identity

Due to annular tautomerism, 1H-pyrazol-3-amine is often structurally synonymous with 1H-pyrazol-5-amine. In its hydrochloride salt form, the molecule exhibits enhanced stability and aqueous solubility, making it ideal for downstream cross-coupling reactions and biological assays.

Table 1: Quantitative Physicochemical Data for CAS 34045-29-9

PropertyValue
Chemical Name 1H-pyrazol-3-amine hydrochloride
CAS Number 34045-29-9
Molecular Formula C3H6ClN3
Molecular Weight 119.55 g/mol
MDL Number MFCD07367630
Typical Purity ≥95.0%
Physical State Solid

Data aggregated from commercial chemical validation standards (1[1], 2[2]).

Mechanistic Role in Drug Development

The 3-aminopyrazole moiety is a cornerstone in the development of small-molecule inhibitors. By mimicking the hydrogen-bonding network of ATP, derivatives synthesized from CAS 34045-29-9 can anchor deeply into the hinge region of various kinases.

AXL Receptor Tyrosine Kinase Inhibition

AXL kinase is a primary driver of tumor metastasis and drug resistance. Recent drug discovery efforts have identified 3-aminopyrazole derivatives as highly potent and selective AXL inhibitors. Lead compounds have demonstrated an enzymatic IC50 of 1.6 nM and a binding affinity (Kd) of 0.26 nM (3)[3]. Mechanistically, these inhibitors suppress Ba/F3-TEL-AXL cell proliferation and reverse TGF-β1-induced epithelial-mesenchymal transition (EMT), effectively halting cancer cell migration.

CDK2/Cyclin A Antitumor Agents

Inhibitors targeting cyclin-dependent kinases (CDKs) frequently utilize the 3-aminopyrazole scaffold. Lead optimization of early 3-aminopyrazole hits yielded compounds (e.g., PHA-533533) that inhibit CDK2/cyclin A with a Ki of 31 nM (4)[4]. The optimization of the pyrazole core significantly improved the physicochemical profile, increasing solubility tenfold while reducing plasma protein binding.

Anti-Inflammatory and Anti-Infective Applications

Beyond oncology, the 3-aminopyrazole building block is utilized to synthesize p38MAPK inhibitors for anti-inflammatory therapies and DNA Gyrase inhibitors for combating Gram-negative bacterial infections (5)[5].

KinasePathway Drug 3-Aminopyrazole Derivative AXL AXL Receptor Tyrosine Kinase Drug->AXL Competitive Inhibition (Kd = 0.26 nM) Signaling Downstream Signaling (PI3K/AKT, MAPK) AXL->Signaling Phosphorylation EMT Epithelial-Mesenchymal Transition (EMT) Signaling->EMT Induces Proliferation Tumor Proliferation & Metastasis Signaling->Proliferation Promotes

Mechanistic pathway of AXL kinase inhibition by 3-aminopyrazole derivatives.

Synthetic Methodologies & Protocols

To ensure reproducibility and high yield, the synthesis of 1H-pyrazol-3-amine hydrochloride must be tightly controlled. The following protocol details the cyclocondensation of a nitrile precursor with hydrazine, followed by targeted salt formation (6)[6].

Step-by-Step Experimental Protocol

Phase 1: Cyclocondensation (Free Base Synthesis)

  • Reagent Preparation: Dissolve 1.0 equivalent of 3-oxopropanenitrile (or a substituted derivative) in anhydrous ethanol.

    • Causality: Ethanol acts as a protic solvent that solubilizes both the highly polar hydrazine and the organic nitrile, while supporting the required 60°C reflux temperature for thermodynamic control.

  • Catalysis: Add 1.1 equivalents of glacial acetic acid.

    • Causality: Acetic acid serves as a mild acid catalyst. It activates the carbonyl/nitrile carbon for nucleophilic attack without over-protonating the hydrazine, which would otherwise deactivate the nucleophile.

  • Nucleophilic Addition: Slowly add 1.05 equivalents of hydrazine hydrate dropwise to the mixture at room temperature.

  • Reflux: Heat the reaction mixture to 60°C for 24 hours. Monitor completion via TLC or LC-MS.

  • Workup: Cool to ambient temperature and remove the solvent in vacuo. Re-dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to yield the 1H-pyrazol-3-amine free base.

Phase 2: Hydrochloride Salt Formation

  • Solubilization: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether (or a mixture of ether/dichloromethane if solubility is poor).

  • Precipitation: Slowly bubble anhydrous HCl gas into the solution, or add a pre-titrated solution of HCl in diethyl ether at 0°C.

    • Causality: The free base is highly polar. Utilizing a non-polar solvent like diethyl ether forces the immediate precipitation of the hydrochloride salt, driving the reaction to completion and preventing the severe yield losses associated with aqueous workups of highly polar amines.

  • Isolation: Filter the resulting precipitate, wash with cold diethyl ether, and dry in vacuo to yield 1H-pyrazol-3-amine hydrochloride (CAS 34045-29-9).

SynthWorkflow Reactants 3-Oxopropanenitrile + Hydrazine Condensation Cyclocondensation (EtOH, AcOH cat., 60°C) Reactants->Condensation Nucleophilic Attack FreeBase 1H-Pyrazol-3-amine (Free Base) Condensation->FreeBase Dehydration & Cyclization SaltFormation Salt Formation (HCl in Diethyl Ether) FreeBase->SaltFormation Protonation Product 1H-Pyrazol-3-amine HCl (CAS 34045-29-9) SaltFormation->Product Precipitation

Step-by-step synthetic workflow for 1H-pyrazol-3-amine hydrochloride.

Analytical Characterization Workflow

To validate the integrity of the synthesized CAS 34045-29-9, a rigorous analytical workflow must be employed:

  • ¹H-NMR (DMSO-d6): Look for the diagnostic broad singlet corresponding to the -NH₂ protons (typically exchanging with the solvent or appearing around 5.0-6.0 ppm depending on the exact salt stoichiometry) and the distinct aromatic protons of the pyrazole ring (doublets around 5.5 ppm and 7.5 ppm, J ~ 2.0 Hz).

  • LC-MS (ESI+): Confirm the mass of the free base. The expected [M+H]⁺ peak should appear at m/z 84.05 for the unsubstituted core, confirming the C3H5N3 molecular weight of 83.09 g/mol .

  • HPLC: Utilize a reversed-phase C18 column with a highly aqueous mobile phase (e.g., 0.1% TFA in water/acetonitrile gradient) due to the extreme polarity of the hydrochloride salt.

References

  • Capot Chemical. "34045-29-9 | 1H-pyrazol-3-amine hydrochloride.
  • Fluorochem. "1H-Pyrazol-3-amine hydrochloride (CAS 34045-29-9).
  • PubMed. "Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors.
  • ACS Publications. "3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization.
  • MDPI. "Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • ChemicalBook. "3-Aminopyrazole synthesis.

Sources

The Discovery, Synthesis, and Application of 3-Aminopyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminopyrazole (1H-pyrazol-3-amine) scaffold is a privileged, nitrogen-rich heterocyclic pharmacophore that has fundamentally shaped modern medicinal chemistry. Characterized by a five-membered aromatic ring containing three nitrogen atoms (two endocyclic, one exocyclic), this compound acts as an exceptional hydrogen-bond donor-acceptor-donor system. This technical whitepaper explores the historical discovery of 3-aminopyrazole, dissects the mechanistic causality behind its regioselective synthesis, and outlines validated protocols for its integration into advanced drug discovery pipelines.

Historical Context and Discovery

The history of pyrazole chemistry was initiated by the foundational work of Ludwig Knorr, who achieved the first synthesis of the parent pyrazole molecule in 1883[1]. Knorr's classical synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, remains a cornerstone of heterocyclic chemistry[1].

Following Knorr's breakthrough, the specific isolation and characterization of the 3-amino derivative occurred in the early 20th century during broader investigations into azole derivatives[2]. Early synthetic efforts to produce 3-aminopyrazole relied heavily on the cyclocondensation of hydrazines with β-ketonitriles. However, chemists quickly encountered a persistent regioselectivity challenge: the reaction of unsymmetrical hydrazines with 1,3-dielectrophiles predominantly yielded the more thermodynamically stable 5-aminopyrazole isomer, leaving the highly desirable 3-aminopyrazole as a minor byproduct[3]. Overcoming this thermodynamic trap required a deep understanding of kinetic control, which paved the way for modern regioselective methodologies.

Mechanistic Pathways and Regioselectivity

The synthesis of 3-aminopyrazole derivatives from unsymmetrical (e.g., alkyl or aryl) hydrazines and β-ketonitriles is governed by a delicate balance between kinetic and thermodynamic control.

Alkylhydrazines are inherently more nucleophilic at their substituted nitrogen atom. When introduced to a β-ketonitrile, the initial nucleophilic attack forms a kinetic adduct rapidly. However, under neutral or acidic conditions, this kinetic intermediate undergoes rapid isomerization to a more stable thermodynamic adduct , which subsequently cyclizes to form the 5-aminopyrazole[3].

To isolate the 3-aminopyrazole, researchers must employ kinetic trapping. By introducing a strong base such as sodium ethoxide (NaOEt), the kinetically formed adduct is rapidly deprotonated and forced into immediate ring closure before isomerization can occur[3].

G Start Substituted Hydrazine + β-Ketonitrile Kinetic Kinetic Adduct (Fast Formation) Start->Kinetic Nucleophilic Attack Thermo Thermodynamic Adduct (Stable Intermediate) Kinetic->Thermo Isomerization Base Strong Base (NaOEt) Kinetic Trapping Kinetic->Base Neutral Neutral/Acidic Equilibration Thermo->Neutral Product3 3-Aminopyrazole (Target Scaffold) Base->Product3 Rapid Cyclization Product5 5-Aminopyrazole (Major Byproduct) Neutral->Product5 Cyclization

Mechanistic divergence in the synthesis of 3-aminopyrazole vs. 5-aminopyrazole under kinetic control.

Quantitative Data: Regioselectivity Parameters

The table below summarizes the causality and quantitative outcomes of altering the reaction environment during aminopyrazole synthesis.

ParameterThermodynamic Control (Neutral/Acidic)Kinetic Control (Strong Base, e.g., NaOEt)
Primary Adduct Adduct 5 (Stable Hydrazone)Adduct 6 (Fast Formation)
Major Product 5-Aminopyrazole3-Aminopyrazole
Typical Yield Ratio (3-amino : 5-amino) < 10 : 90> 75 : 25
Mechanistic Causality Equilibration favors the most stable hydrazone intermediate prior to cyclization.Base rapidly deprotonates and traps the kinetic intermediate, forcing immediate ring closure.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocol details the regioselective synthesis of 1-aryl-3-aminopyrazoles. Every step is designed as a self-validating system with embedded in-process controls.

Protocol: Regioselective Synthesis of 1-Aryl-3-aminopyrazoles

Objective: Synthesize the 3-amino isomer while actively suppressing the 5-amino byproduct via kinetic trapping.

  • Reagent Preparation & Activation: Dissolve the selected β-ketonitrile (1.0 equiv) in anhydrous ethanol (0.5 M concentration) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive nitrile group, ensuring it remains available for cyclization.

  • Kinetic Trapping Setup: Cool the reaction vessel to 0 °C using an ice bath. Slowly add a freshly prepared solution of sodium ethoxide (1.2 equiv).

    • Causality: Lowering the thermal energy of the system slows down the rate of isomerization. The strong base prepares the environment to instantly deprotonate the kinetic adduct upon formation[3].

  • Hydrazine Addition: Add the substituted arylhydrazine (1.05 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition mitigates the exothermic nature of the nucleophilic attack, preventing localized heating that could trigger thermodynamic equilibration.

  • Cyclocondensation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

    • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) mobile phase. The complete disappearance of the UV-active starting nitrile and the emergence of a highly polar, ninhydrin-positive spot indicates successful cyclization.

  • Quenching & Extraction: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with saturated brine and dry over anhydrous Na₂SO₄.

    • Causality: Rapid thermal quenching halts any residual molecular equilibration, locking the product ratio in place.

  • Purification & Characterization: Purify the crude residue via silica gel flash chromatography.

    • Self-Validation: Analyze the purified fraction via LC-MS to confirm the exact mass [M+H]+. Utilize ¹H-NMR spectroscopy to verify regiochemistry; the 3-aminopyrazole will exhibit a distinct, isolated C4-proton singlet (typically resonating between δ 5.5 – 6.0 ppm).

Workflow Prep Reagent Prep Hydrazine + Nitrile Reaction Cyclocondensation Ethanol, Base, 0°C Prep->Reaction Quench Reaction Quench Cold H2O Reaction->Quench Extract Extraction EtOAc / Brine Quench->Extract Purify Purification Silica Column Extract->Purify Analyze Validation LC-MS & NMR Purify->Analyze

Standard experimental workflow for the regioselective synthesis and isolation of 3-aminopyrazole.

Alternative Green Methodology

Recent advances have introduced more sustainable, metal-free pathways. For example, an iodine-mediated three-component reaction utilizing hydrazine hydrate, phenyl isothiocyanate, and ethyl acetoacetate has been developed to construct multi-substituted 3-aminopyrazoles[4]. In this cascade, hydrazine attacks the isothiocyanate to form a thiosemicarbazide, which condenses with the 1,3-dicarbonyl. Iodine facilitates the cyclization and subsequent desulfurization to yield the final 3-aminopyrazole core[4].

Applications in Advanced Drug Discovery

The 3-aminopyrazole ring is not merely a synthetic curiosity; it is a highly sought-after pharmacophore in oncology and targeted therapies. Its spatial geometry allows the three nitrogen atoms to form a robust "hydrogen bond zipper" with the ATP-binding pockets of various kinases.

  • AXL Kinase Inhibition: The receptor tyrosine kinase AXL is a prime target for halting cancer metastasis. Recent drug discovery programs have identified 3-aminopyrazole derivatives as highly potent, orally bioavailable AXL inhibitors. These compounds tightly bind to the AXL protein (Kd values as low as 0.26 nM), suppressing cell proliferation and reversing epithelial-mesenchymal transition[5].

  • Cyclin-Dependent Kinases (CDK2/5): 3-Aminopyrazole analogs have been systematically designed to explore the hydrophobic pocket adjacent to the kinase hinge region. These derivatives act as potent inhibitors of CDK2 and CDK5, effectively inducing caspase 3/7 activation and triggering apoptosis in pancreatic cancer cell lines[6].

Pathway Scaffold 3-Aminopyrazole Scaffold Hinge Kinase Hinge Region Binding (H-Bond Donor/Acceptor) Scaffold->Hinge Pharmacophore Binding Inhibit Inhibition of AXL / CDK2 Hinge->Inhibit ATP Competitive Arrest Cell Cycle Arrest Inhibit->Arrest Signal Blockade Apoptosis Tumor Cell Apoptosis Arrest->Apoptosis Phenotypic Outcome

Pharmacological mechanism of 3-aminopyrazole derivatives in targeted kinase inhibition.

Conclusion

From its obscure origins following Knorr's initial synthesis of pyrazole to its current status as a linchpin in kinase inhibitor design, 3-aminopyrazole represents a triumph of synthetic methodology. By mastering the kinetic and thermodynamic controls of its formation, researchers can reliably synthesize this scaffold, unlocking new frontiers in the development of life-saving therapeutics.

References

Sources

Methodological & Application

Sandmeyer reaction protocol for 1H-Pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Non-Aqueous Sandmeyer Protocol for the Synthesis of 3-Chloro-1H-pyrazole

Executive Summary This application note provides a comprehensive, self-validating protocol for the synthesis of 3-chloro-1H-pyrazole from 1H-pyrazol-3-amine via a modified, non-aqueous Sandmeyer reaction. Designed for researchers and drug development professionals, this guide elucidates the mechanistic rationale behind reagent selection, provides quantitative stoichiometric data, and outlines a rigorous step-by-step methodology to maximize yield and purity while mitigating common heterocyclic side reactions.

Mechanistic Rationale & Causality

The transformation of 1H-pyrazol-3-amine to 3-chloro-1H-pyrazole relies on the diazotization of the exocyclic amine followed by a copper-mediated halogenation. However, pyrazole amines present distinct synthetic challenges that dictate specific experimental choices:

  • Suppression of Hydrolysis (Solvent Choice): Traditional aqueous Sandmeyer conditions (using sodium nitrite and aqueous HCl) often result in the hydrolysis of the highly reactive pyrazole diazonium intermediate, yielding unwanted pyrazolone byproducts [1]. To circumvent this, a non-aqueous approach utilizing isoamyl nitrite in anhydrous acetonitrile is employed. This minimizes the steady-state concentration of water, effectively shutting down the hydrolytic degradation pathway.

  • Catalyst Selection (CuCl₂ vs. CuCl): While classical Sandmeyer reactions utilize Cu(I) salts, this protocol leverages Copper(II) chloride (CuCl₂). CuCl₂ exhibits superior solubility in organic solvents like acetonitrile [1]. Under these conditions, trace amounts of Cu(I) are generated in situ (often via reduction by the solvent or trace impurities), which initiates the single-electron transfer (SET) to the diazonium salt. This liberates nitrogen gas and forms an aryl radical, which rapidly abstracts a chlorine atom from the Cu(II) sphere, regenerating the Cu(I) catalyst and yielding the chlorinated product.

  • Temperature Control: The diazotization step is strictly maintained at 0 °C. Heteroaryl diazonium salts are notoriously unstable; elevated temperatures during formation can lead to premature homolytic cleavage or off-target electrophilic aromatic substitution (azo coupling) with unreacted starting material [2].

Reaction Pathway Visualization

Mechanism A 1H-Pyrazol-3-amine (Substrate) B Diazonium Salt (Intermediate) A->B Isoamyl nitrite, HCl, 0 °C (-H2O) C Aryl Radical + Cu(II) Complex B->C Cu(I) SET (-N2) D 3-Chloro-1H-pyrazole (Product) C->D Halogen Transfer (-Cu(I))

Caption: Mechanism of the Sandmeyer reaction for the synthesis of 3-Chloropyrazole.

Quantitative Data & Stoichiometry

The following tables summarize the critical parameters and stoichiometry required for a scalable 241 mmol reaction [1].

Table 1: Stoichiometric Parameters

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
1H-Pyrazol-3-amine 83.091.020.0 g241 mmolSubstrate
Copper(II) chloride (CuCl₂) 134.452.065.0 g481 mmolHalogen Source / Catalyst
Isoamyl nitrite 117.152.056.4 g481 mmolDiazotizing Agent
Concentrated HCl 36.46Excess20.0 mL~240 mmolAcidic Promoter
Acetonitrile (Anhydrous) 41.05Solvent600 mLN/AReaction Medium

Table 2: Reaction Conditions

PhaseTemperatureDurationAtmosphere
Dissolution & Acidification 0 °C15 minAmbient / N₂
Diazotization (Addition) 0 °C30 minAmbient / N₂
Halogenation (Progression) 20–25 °C (RT)48 hoursVented (N₂ evolution)

Experimental Workflow Visualization

Workflow S1 Step 1: Dissolution 1H-pyrazol-3-amine in MeCN + conc. HCl S2 Step 2: Catalyst Addition Add CuCl2 at 0 °C S1->S2 S3 Step 3: Diazotization Dropwise Isoamyl nitrite at 0 °C S2->S3 S4 Step 4: Reaction Progression Stir at RT for 48 hours S3->S4 S5 Step 5: Workup Extract with EtOAc, wash with brine S4->S5 S6 Step 6: Purification Silica gel chromatography S5->S6

Caption: Experimental workflow for the synthesis of 3-Chloro-1H-pyrazole.

Detailed Experimental Protocol

Safety Note: Isoamyl nitrite is a potent vasodilator; handle exclusively in a well-ventilated fume hood. The reaction evolves nitrogen gas; ensure the reaction vessel is properly vented to prevent pressure buildup.

Step 1: Reaction Setup & Acidification

  • Equip a 2 L round-bottom flask with a magnetic stir bar, an addition funnel, and a vented septum.

  • Dissolve 20.0 g (241 mmol) of 1H-pyrazol-3-amine in 600 mL of anhydrous acetonitrile.

  • Submerge the flask in an ice-water bath and allow the solution to cool to an internal temperature of 0 °C.

  • Slowly add 20.0 mL of concentrated hydrochloric acid (HCl) dropwise. Causality: The addition of HCl protonates the amine and provides the acidic environment required to generate the reactive nitrosonium species from isoamyl nitrite later in the sequence.

Step 2: Catalyst Addition

  • To the cooled, acidified mixture, add 65.0 g (481 mmol) of anhydrous Copper(II) chloride (CuCl₂) in portions.

  • Maintain vigorous stirring at 0 °C for 30 minutes to ensure complete dissolution and complexation. The mixture will adopt a dark, heterogeneous appearance.

Step 3: Diazotization

  • Charge the addition funnel with 56.4 g (481 mmol) of isoamyl nitrite.

  • Add the isoamyl nitrite dropwise to the reaction mixture over 30–45 minutes, strictly maintaining the internal temperature at or below 5 °C. Causality: Rapid addition causes thermal spikes, leading to the decomposition of the diazonium intermediate before halogen transfer can occur.

Step 4: Reaction Progression

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C).

  • Stir the mixture at room temperature for 48 hours. Monitor for the evolution of nitrogen gas (bubbling), which signifies the decomposition of the diazonium salt and the formation of the aryl radical [3].

Step 5: Workup & Extraction

  • Quench the reaction by transferring the mixture to a large separatory funnel containing 500 mL of cold distilled water.

  • Extract the aqueous phase with ethyl acetate (5 x 500 mL). Causality: Multiple extractions are necessary due to the high aqueous solubility of the pyrazole core.

  • Combine the organic layers and wash with 500 mL of saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 6: Purification

  • Purify the crude dark residue via silica gel flash column chromatography.

  • Elute using a gradient of Hexane and Ethyl Acetate. The target 3-chloro-1H-pyrazole typically elutes at a 3:1 to 1:1 Hexane:EtOAc ratio.

  • Pool the product-containing fractions and evaporate to yield the pure product.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized product, validate using the following techniques:

  • LC-MS: Confirm the mass of the product. The expected[M+H]⁺ peak for 3-chloro-1H-pyrazole is m/z 103.0 (with a characteristic ³⁷Cl isotopic peak at 105.0 in a 3:1 ratio).

  • ¹H NMR (DMSO-d₆ or CDCl₃): Look for the complete disappearance of the broad singlet corresponding to the primary amine (-NH₂) at ~4.5–5.0 ppm. The pyrazole ring protons should appear as two doublets (typically around 6.2 ppm and 7.6 ppm, J ≈ 2.0-2.5 Hz), though tautomeric broadening may be observed[2].

  • Troubleshooting: If a significant amount of azo-coupled byproduct (intensely colored orange/red impurities) is observed, ensure that the isoamyl nitrite is added more slowly and that the temperature is strictly kept at 0 °C during Step 3.

References

  • Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. BenchChem.
  • 3-bromo-1-methyl-1H-pyrazole | 151049-87-5. ChemicalBook.
  • PROCESS FOR THE PREPARATION OF 3-(3-CHLORO-1H-PYRAZOL-1-YL)PYRIDINE.

The Synthesis of 1H-Pyrazole-3-Carboxamide Derivatives: A Detailed Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazole-3-Carboxamide Scaffold

The 1H-pyrazole-3-carboxamide core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Their prevalence in approved drugs and clinical candidates underscores the importance of robust and versatile synthetic methodologies for their preparation. This guide provides a detailed exploration of the common synthetic strategies, underlying chemical principles, and practical laboratory protocols for the preparation of 1H-pyrazole-3-carboxamide derivatives, aimed at researchers and professionals in the field of drug development.

Strategic Approaches to Synthesis

The most prevalent and adaptable strategy for the synthesis of 1H-pyrazole-3-carboxamide derivatives is a two-stage process.[4] This approach commences with the construction of the pyrazole ring bearing a carboxylic acid or ester functionality, followed by the coupling of this intermediate with a desired amine to furnish the final carboxamide product.[4] An alternative, though less frequently employed, route involves the formation of the amide bond on an acyclic precursor prior to the cyclization reaction that forges the pyrazole ring.[4] The choice of strategy is often dictated by the commercial availability of starting materials and the desired substitution pattern on the final molecule.[4]

This guide will focus on the more common two-stage approach, providing detailed protocols for each stage.

Stage 1: Construction of the Pyrazole-3-Carboxylic Acid Core

The cornerstone of this synthetic sequence is the formation of the pyrazole ring. The Knorr pyrazole synthesis, first reported in 1883, remains a widely used and efficient method for this transformation.[5][6] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[4][7]

The Knorr Pyrazole Synthesis: Mechanism and Causality

The Knorr synthesis proceeds via an acid-catalyzed mechanism. The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, leading to the formation of a hydrazone intermediate.[4][8] Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine onto the remaining carbonyl group.[8] Dehydration of the resulting cyclic intermediate yields the stable aromatic pyrazole ring.[4][8] The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly basic hydrazine.[8]

Knorr_Mechanism

Protocol 1: Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate

This protocol details the synthesis of a pyrazole-carboxylate ester, a common precursor to the corresponding carboxylic acid.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate (a β-ketoester)

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.[4]

  • Slowly add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution at room temperature.[4]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate.

Protocol 2: Saponification of the Pyrazole Ester to the Carboxylic Acid

The pyrazole-carboxylate ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions.

Materials:

  • Ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate (from Protocol 1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[4]

  • Add LiOH or NaOH (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[4]

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[4]

  • Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[4]

  • Collect the solid product by vacuum filtration and wash with cold water.[4]

  • Dry the product under high vacuum to yield the pure 1-phenyl-5-methyl-1H-pyrazole-3-carboxylic acid. This product is often pure enough for the subsequent amide coupling step without further purification.[4]

Stage 2: Amide Bond Formation

The final and crucial step in the synthesis is the coupling of the pyrazole-3-carboxylic acid with a desired primary or secondary amine to form the 1H-pyrazole-3-carboxamide. This transformation can be achieved through several reliable methods.

Method A: Activation with Thionyl Chloride

This classic method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which readily reacts with the amine.

Mechanism Insight:

The carboxylic acid reacts with thionyl chloride (SOCl₂) to form an acyl chlorosulfite intermediate. This intermediate is highly unstable and decomposes to the acyl chloride with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[9] The resulting acyl chloride is a potent electrophile that is readily attacked by the nucleophilic amine to form the amide bond.[2]

Thionyl_Chloride_Mechanism

Protocol 3: Amide Coupling using Thionyl Chloride

Materials:

  • 1-phenyl-5-methyl-1H-pyrazole-3-carboxylic acid (from Protocol 2) (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the pyrazole-3-carboxylic acid in anhydrous DCM.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Slowly add thionyl chloride dropwise to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine and TEA in anhydrous DCM.

  • Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[4]

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1H-pyrazole-3-carboxamide.

Method B: Peptide Coupling Reagents

Modern amide synthesis often employs peptide coupling reagents, which offer milder reaction conditions and broader functional group tolerance. Common reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxybenzotriazole (HATU).[10][11]

Mechanism Insight:

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate is susceptible to racemization and can undergo intramolecular rearrangement to a stable N-acylurea byproduct. The addition of HOBt traps the O-acylisourea to form an HOBt-ester, which is less prone to racemization and more reactive towards the amine nucleophile.[10] The amine then attacks the activated ester to form the stable amide bond.[10][12]

EDC_HOBt_Mechanism

Protocol 4: Amide Coupling using EDC/HOBt

Materials:

  • 1-phenyl-5-methyl-1H-pyrazole-3-carboxylic acid (from Protocol 2) (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • EDC (1.1-1.5 eq)

  • HOBt (1.1-1.5 eq)

  • DIPEA or TEA (2.0-3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • In a round-bottom flask, dissolve the pyrazole-3-carboxylic acid in anhydrous DMF or DCM.

  • Add the desired amine, HOBt, and DIPEA to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[4]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Summary of Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of 1H-pyrazole-3-carboxamide derivatives.

Reaction StageKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Citation(s)
Pyrazole Ester SynthesisHydrazine derivative, β-Ketoester, Acetic acidEthanolReflux (~80)2-6Varies[4]
Ester HydrolysisPyrazole-carboxylate ester, LiOH or NaOHTHF/WaterRoom Temp or 40-504-12High[4]
Amide Coupling (SOCl₂)Pyrazole-carboxylic acid, Amine, SOCl₂, TEADCM0 to Reflux2-16Good to Excellent[3][4]
Amide Coupling (EDC/HOBt)Pyrazole-carboxylic acid, Amine, EDC, HOBT, DIPEADMF or DCM0 to Room Temp12-24Good to Excellent[4][13]

Purification and Characterization

Purification of the final 1H-pyrazole-3-carboxamide derivatives is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[1][14] The choice of purification method depends on the physical properties of the compound and the nature of any impurities. For basic pyrazole derivatives that may interact strongly with silica gel, deactivating the silica with triethylamine or using neutral alumina can be effective.[14]

The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. Characteristic signals for the pyrazole ring protons and carbons, as well as the amide N-H proton, should be observed.[13][15][16]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide C=O stretch (typically around 1650-1680 cm⁻¹) and the N-H stretch (around 3200-3400 cm⁻¹).[13][17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.[13][15]

Conclusion

The synthetic routes outlined in this guide provide a robust and versatile framework for the preparation of a wide range of 1H-pyrazole-3-carboxamide derivatives. By understanding the underlying chemical principles of the Knorr pyrazole synthesis and the various amide coupling methodologies, researchers can effectively design and execute the synthesis of novel compounds for evaluation in drug discovery programs. Careful execution of the experimental protocols and thorough characterization of the final products are paramount to ensuring the quality and reproducibility of the research.

References

Sources

In Vitro Biological Evaluation of 1H-Pyrazol-3-Amine Derivatives: A Comprehensive Protocol Guide for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1H-pyrazol-3-amine scaffold is a highly privileged structure in modern medicinal chemistry, particularly in the design of type I and type II kinase inhibitors[1]. The pyrazole nitrogen atoms serve as optimal hydrogen bond donors and acceptors, allowing them to anchor tightly into the highly conserved hinge region of the kinase ATP-binding pocket (e.g., interacting with Glu93 and Met95 in RIPK1)[1].

Recent structural optimizations of clinical-stage inhibitors (such as the FGFR inhibitor AZD4547) have yielded highly potent, orally available 1H-pyrazol-3-amine derivatives that selectively target Receptor-Interacting Protein Kinase 1 (RIPK1)[1][2]. RIPK1 is the critical upstream driver of necroptosis—a regulated form of necrotic cell death that exacerbates severe inflammatory conditions like Systemic Inflammatory Response Syndrome (SIRS) and Inflammatory Bowel Disease (IBD)[1][3].

This application note outlines a comprehensive, self-validating in vitro workflow to evaluate the biochemical potency, cellular target engagement, and phenotypic efficacy of novel 1H-pyrazol-3-amine derivatives.

Workflow A 1H-Pyrazol-3-amine Library Synthesis B Biochemical Profiling (ADP-Glo Assay) A->B C Target Engagement (p-MLKL Western Blot) B->C D Phenotypic Rescue (Cell Viability) C->D E In Vitro ADME (Microsomal Stability) D->E

Fig 1. Sequential in vitro biological evaluation workflow for kinase inhibitor development.

Protocol I: Biochemical Profiling via ADP-Glo Kinase Assay

Causality & Rationale: To establish intrinsic biochemical potency, we utilize the ADP-Glo™ Kinase Assay. Unlike substrate-specific radiometric assays, ADP-Glo universally quantifies kinase activity by measuring the ADP generated during the kinase reaction[4]. This provides a direct, highly sensitive measurement of ATP consumption, allowing us to accurately determine the half-maximal inhibitory concentration (


) of the 1H-pyrazol-3-amine derivatives against recombinant RIPK1 independently of downstream cellular variables[2].

Self-Validating System:

  • Positive Control (100% Inhibition): 10 µM Necrostatin-1 or AZD4547.

  • Negative Control (0% Inhibition): 1% DMSO vehicle.

  • Quality Control: Assay robustness is validated by calculating the Z'-factor; a Z' > 0.6 indicates a reliable screening assay.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl₂, 1 mM DTT, 0.02% Tween-20). Note: DTT prevents the oxidation of critical cysteine residues in the kinase domain, while Tween-20 prevents non-specific binding of the hydrophobic pyrazole derivatives to the microplate.

  • Compound Dilution: Serially dilute the 1H-pyrazol-3-amine derivatives in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a 1% DMSO final concentration.

  • Kinase Reaction: In a 384-well white microplate, combine 2 µL of compound solution, 2 µL of recombinant human RIPK1 enzyme (final concentration 5 nM), and incubate at room temperature (RT) for 15 minutes to allow the inhibitor to bind the hinge region.

  • ATP/Substrate Addition: Initiate the reaction by adding 2 µL of ATP/Myelin Basic Protein (MBP) substrate mix (final ATP concentration = 10 µM, near the

    
     of RIPK1). Incubate for 90 minutes at RT.
    
  • ADP Depletion: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at RT.

  • Kinase Detection: Add 12 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader. Calculate

    
     values using a 4-parameter logistic non-linear regression model.
    

Protocol II: Cellular Target Engagement (Phospho-MLKL Western Blot)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits and intracellular ATP competition (intracellular ATP is in the millimolar range, whereas biochemical assays use micromolar ATP). Therefore, we must demonstrate target engagement within the cell. In the necroptosis pathway, RIPK1 activation leads to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL)[5][6]. By measuring p-MLKL levels, we directly quantify the intracellular inhibition of RIPK1.

The TSZ Model: To specifically induce necroptosis, cells are treated with a "TSZ" cocktail: T NF-


 initiates TNFR1 signaling; a S mac mimetic degrades cIAPs to block NF-

B survival signaling; and z -VAD-fmk (a pan-caspase inhibitor) blocks Caspase-8[7][8]. Inhibiting Caspase-8 prevents apoptosis, forcing the cell to rely exclusively on the RIPK1/RIPK3/MLKL necroptotic axis[6][7].

Pathway Stim TNF-α + Smac Mimetic + z-VAD-fmk (TSZ Stimulation) TNFR1 TNFR1 Receptor Stim->TNFR1 RIPK1 RIPK1 Kinase Activation (Target) TNFR1->RIPK1 Complex2 Complex IIb (Necrosome) RIPK1-RIPK3 RIPK1->Complex2 Phosphorylation Inhibitor 1H-Pyrazol-3-amine (e.g., Cpd 44) Inhibitor->RIPK1 Inhibits Hinge Region MLKL MLKL Phosphorylation (p-MLKL) Complex2->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis

Fig 2. TSZ-induced necroptosis signaling pathway and the mechanism of RIPK1 inhibition.

Self-Validating System:

  • Loading Control: GAPDH or

    
    -actin ensures equal protein loading.
    
  • Stimulus Control: TSZ treatment alone (Maximum p-MLKL signal).

  • Baseline Control: Untreated cells (Negative for p-MLKL).

Step-by-Step Methodology:
  • Cell Seeding: Seed HT-29 human colon adenocarcinoma cells (a highly TSZ-sensitive line[8]) in 6-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Pre-treatment: Pre-treat cells with varying concentrations of the 1H-pyrazol-3-amine derivative (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.

  • TSZ Stimulation: Induce necroptosis by adding the TSZ cocktail: 30 ng/mL TNF-

    
    , 100 nM Smac mimetic (e.g., Birinapant), and 20 µM z-VAD-fmk[8]. Incubate for 6 hours.
    
  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to preserve p-MLKL). Centrifuge at 14,000 x g for 15 min at 4°C and collect the supernatant.

  • SDS-PAGE & Transfer: Boil samples in Laemmli buffer. Resolve 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-MLKL (Ser358), total MLKL, and GAPDH. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at RT.

  • Detection: Develop using ECL substrate and quantify band intensities via densitometry to calculate the cellular

    
     of target engagement.
    

Protocol III: Phenotypic Rescue (Cell Viability Assay)

Causality & Rationale: After confirming that the 1H-pyrazol-3-amine derivative blocks MLKL phosphorylation, we must verify that this biochemical event translates to the desired phenotypic outcome: rescuing the cell from necroptotic death. Using a luminescent ATP-detection assay (CellTiter-Glo), we measure the metabolic viability of HT-29 cells subjected to TSZ-induced necroptosis[8].

Step-by-Step Methodology:
  • Seeding: Seed HT-29 cells in 96-well opaque-walled plates at

    
     cells/well.
    
  • Treatment: Pre-treat with the pyrazole derivatives for 1 hour, followed by TSZ stimulation for 24 hours. Include a DMSO + TSZ control (maximal death) and a Necrostatin-1 + TSZ control (maximal rescue).

  • Viability Measurement: Equilibrate the plate to RT for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Calculate the

    
     for cell survival rescue.
    

Data Summary & Interpretation

A successful 1H-pyrazol-3-amine derivative will demonstrate low nanomolar biochemical potency, excellent translation to cellular target engagement, and favorable metabolic stability. Below is a representative data structure summarizing the evaluation of an optimized derivative (Compound 44) derived from the AZD4547 scaffold[1].

CompoundRIPK1 Enzymatic

(nM)
HT-29 Necroptosis Rescue

(nM)
Human Liver Microsome

(min)
Target Selectivity
AZD4547 (Lead)15.2125.422.5FGFR / RIPK1
Compound 44 (Optimized)11.018.3> 120.0Highly selective for RIPK1
Necrostatin-1 (Control)24.545.015.0RIPK1

Note: The optimization of the pyrazole scaffold in Compound 44 significantly improved both the cellular


 and the microsomal half-life (

), validating it as a prime candidate for in vivo inflammatory disease models[1][9].

References

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate.[Link]

  • Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ACS Publications.[Link]

  • Novel Inhibitor of Mixed-Lineage Kinase Domain-Like Protein: The Antifibrotic Effects of a Necroptosis Antagonist. NIH PMC.[Link]

  • Phosphatidylserine externalization, “necroptotic bodies” release, and phagocytosis during necroptosis. PLOS Biology.[Link]

  • Mixed lineage kinase domain-like is a key receptor interacting protein 3 downstream component of TNF-induced necrosis. PNAS.[Link]

  • Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein. ResearchGate.[Link]

Sources

Use of 1H-Pyrazol-3-amine in the synthesis of anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Use of 1H-Pyrazol-3-amine in the Synthesis of Novel Anti-inflammatory Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and wide range of pharmacological activities.[1][2][3] Its presence in numerous FDA-approved drugs, most notably the selective COX-2 inhibitor Celecoxib, has cemented its status as a "privileged scaffold" in the development of anti-inflammatory therapeutics.[4][5][6][7] These agents are critical for managing inflammatory conditions, which involve a complex cascade of biochemical mediators like prostaglandins and cytokines.[4]

While classical synthetic routes to anti-inflammatory pyrazoles, such as the Knorr synthesis, typically build the ring from acyclic 1,3-dicarbonyl precursors and hydrazines, this guide focuses on an alternative strategy: the elaboration of a pre-formed pyrazole core.[1][4][8] Specifically, we will explore the strategic use of 1H-Pyrazol-3-amine as a versatile starting material. This approach provides a robust platform for generating diverse libraries of novel pyrazole derivatives, enabling systematic exploration of structure-activity relationships (SAR) to identify potent and selective anti-inflammatory agents.

The Mechanistic Underpinning: How Pyrazole Derivatives Modulate Inflammation

The primary anti-inflammatory mechanism of many pyrazole-based drugs is the inhibition of cyclooxygenase (COX) enzymes.[4][9] The COX enzyme exists in two main isoforms: COX-1, a constitutive enzyme involved in physiological functions like gastric protection, and COX-2, an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins (e.g., PGE2).[9][10]

The therapeutic advantage of many pyrazole derivatives, such as Celecoxib, lies in their selectivity for COX-2 over COX-1 .[4] This selectivity is often attributed to specific structural features, such as a sulfonamide or methanesulfonyl group on an N-aryl substituent, which can bind to a distinct hydrophobic side pocket present in the COX-2 active site but not in COX-1.[11] By selectively inhibiting COX-2, these drugs can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Beyond COX inhibition, emerging research indicates that pyrazole derivatives can exert their anti-inflammatory effects through multiple pathways, including:

  • Inhibition of 5-Lipoxygenase (5-LOX): Some pyrazole hybrids can dually inhibit COX-2 and 5-LOX, blocking the production of both prostaglandins and leukotrienes, another class of potent inflammatory mediators.[4][12]

  • Modulation of Pro-inflammatory Cytokines: Certain derivatives can suppress the production or signaling of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4]

  • Inhibition of the NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammatory gene expression. Some pyrazoles can inhibit its activation, leading to a broad-spectrum anti-inflammatory response.[4]

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins_Physiological Prostaglandins (Gastric Protection, Platelet Function) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->COX2 Upregulates Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor Pyrazole_Inhibitor->COX2 Selective Inhibition

Caption: Inflammatory cascade and site of action for selective pyrazole inhibitors.

Synthetic Strategy: From 1H-Pyrazol-3-amine to Diarylpyrazole Scaffolds

The core synthetic challenge is to transform 1H-Pyrazol-3-amine into a diarylpyrazole structure analogous to known COX-2 inhibitors. This requires the regioselective installation of two distinct aryl groups: one at the C3 position and another at the N1 position of the pyrazole ring. A robust and modular strategy involves a three-stage process: (1) Conversion of the versatile amino group into a reactive handle, (2) Installation of the C3-aryl group via cross-coupling, and (3) N-arylation to introduce the second aryl moiety.

Synthetic_Workflow A 1H-Pyrazol-3-amine (Starting Material) B 3-Iodo-1H-pyrazole (Intermediate A) A->B  Step 1: Diazotization / Sandmeyer (NaNO₂, KI) C 3-Aryl-1H-pyrazole (Intermediate B) B->C  Step 2: Suzuki Coupling (Ar²-B(OH)₂, Pd Catalyst) D Final Product: 1-(Ar¹)-3-(Ar²)-1H-pyrazole C->D  Step 3: N-Arylation (Ar¹-SO₂Cl, Base)

Caption: General workflow for the synthesis of diarylpyrazole derivatives.

Protocol 1: Synthesis of 3-Iodo-1H-pyrazole (Intermediate A)

This protocol details the conversion of the 3-amino group into a 3-iodo group via a Sandmeyer-type reaction. The iodo-substituent is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions.

Materials:

  • 1H-Pyrazol-3-amine (1.0 eq)

  • Hydrochloric acid (HCl), concentrated (3.0 eq)

  • Sodium nitrite (NaNO₂), (1.1 eq)

  • Potassium iodide (KI), (1.5 eq)

  • Deionized water

  • Sodium thiosulfate solution, saturated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization: In a round-bottom flask, suspend 1H-Pyrazol-3-amine (1.0 eq) in deionized water. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add concentrated HCl (3.0 eq) to form the hydrochloride salt.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the pyrazole suspension, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove excess iodine) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-Iodo-1H-pyrazole.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Safety: Diazonium salts can be explosive when isolated and dry. Always keep the solution cold and do not attempt to isolate the intermediate salt. Perform the reaction in a well-ventilated fume hood.

Protocol 2: Suzuki Coupling for Synthesis of 3-Aryl-1H-pyrazole (Intermediate B)

This protocol uses the 3-iodo-pyrazole intermediate to install an aryl group (e.g., a p-tolyl group) at the C3 position via a palladium-catalyzed Suzuki coupling.

Materials:

  • 3-Iodo-1H-pyrazole (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand

  • Potassium carbonate (K₂CO₃), (3.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-Iodo-1H-pyrazole (1.0 eq), 4-methylphenylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent mixture (e.g., Toluene/Water 4:1).

  • Reaction: Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-(4-methylphenyl)-1H-pyrazole.

Protocol 3: N-Arylation to Synthesize Final Diarylpyrazole Product

This final step attaches the crucial benzenesulfonamide moiety to the N1 position of the pyrazole ring, a key feature for COX-2 selectivity.

Materials:

  • 3-(4-methylphenyl)-1H-pyrazole (1.0 eq)

  • 4-Sulfamoylphenylhydrazine hydrochloride or a suitable N-arylating agent like 4-fluorobenzenesulfonamide (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-methylphenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF.

  • Add the base (e.g., K₂CO₃, 2.0 eq) and the N-arylating agent (e.g., 4-fluorobenzenesulfonamide, 1.1 eq).

  • Reaction: Heat the mixture to 80-120 °C and stir for 8-16 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water, which should precipitate the crude product.

  • Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water.

  • Alternatively, if no precipitate forms, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product, 4-[5-(4-methylphenyl)-1H-pyrazol-1-yl]benzenesulfonamide (an analogue of Celecoxib).

Data Presentation: Structure-Activity Relationships (SAR) and Biological Evaluation

The modular synthesis allows for systematic variation of substituents to probe SAR. The following tables summarize key SAR insights and present representative data for newly synthesized compounds.

Table 1: Key Structure-Activity Relationship (SAR) Insights for Diarylpyrazole COX-2 Inhibitors [6]

Position/MoietyPreferred SubstituentRationale for Activity/Selectivity
N1-Aryl Group p-SO₂NH₂ or p-SO₂MeEssential for high-affinity binding within the COX-2 secondary pocket. Interacts with key residues like Arg513.[11]
C3-Substituent Small, lipophilic groups (-CF₃, -CH₃)Enhances overall potency and fits well within the active site.[6]
C5-Aryl Group p-Methyl or p-Fluoro groupsThese substituents fit into the hydrophobic COX-2 active site, contributing to binding affinity.[6]

Table 2: Representative Biological Data for Synthesized Pyrazole Derivatives

Compound IDN1-Aryl SubstituentC3-SubstituentC5-Aryl SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)¹
Celecoxib p-SO₂NH₂-CF₃p-tolyl15.00.045333
Example-01 p-SO₂NH₂-CH₃p-tolyl12.50.060208
Example-02 p-SO₂NH₂-CF₃Phenyl18.20.095191
Example-03 p-SO₂Me-CF₃p-tolyl10.80.052207
Example-04 m-SO₂NH₂-CF₃p-tolyl5.52.12.6

¹ Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). Higher values indicate greater selectivity for COX-2. Note: The data presented is illustrative and for comparative purposes. Actual IC₅₀ values can vary based on specific assay conditions.[6]

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Vertex AI Search.
  • Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. (2024). PubMed.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety. (2022). PubMed.
  • Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine. (n.d.). Benchchem.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PMC.
  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (2022). Taylor & Francis.
  • Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. (n.d.). Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.
  • Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore. (2017). PubMed.
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork.
  • (Graduation project) A review on synthesis and pharmacological activities of celecoxib derivatives. (2025). ResearchGate.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Journal of Advanced Zoology.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PMC.
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis from Hydrazines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for regioselective pyrazole synthesis. The pyrazole scaffold is a critical component in numerous pharmaceuticals and agrochemicals, making precise control over its synthesis essential.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of controlling regioselectivity in the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds, a classic method known as the Knorr pyrazole synthesis.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis, and why is it a significant challenge?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction.[6] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, there are two possible points of initial attack by the hydrazine.[6] This can lead to the formation of two different regioisomeric pyrazoles.[6][7] For example, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can produce both 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole.[7] Controlling the reaction to yield a single, desired isomer is crucial because different regioisomers can possess vastly different biological activities and physicochemical properties.[7]

Q2: What are the primary factors influencing regioselectivity in pyrazole synthesis?

A2: The regiochemical outcome is primarily determined by a combination of steric and electronic factors of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions.[6]

  • Steric Hindrance: Bulky substituents on the dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[6]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is a major factor. Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it more susceptible to attack.[6]

  • Reaction Conditions: The choice of solvent, catalyst (acidic, basic, or neutral), and temperature can significantly influence the reaction pathway and, consequently, the regioisomeric ratio.[6][7]

Q3: Can the choice of solvent dramatically impact the regioselectivity of my pyrazole synthesis?

A3: Absolutely. The solvent can play a pivotal role in determining which regioisomer is formed preferentially. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity in certain reactions, often leading to the formation of a single detectable regioisomer.[7] These solvents are thought to influence the reaction through their unique hydrogen-bonding properties.[6]

Q4: How can I definitively determine the regiochemistry of my synthesized pyrazoles?

A4: Unambiguous characterization of regioisomers is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

  • 1D NMR (¹H and ¹³C): These techniques provide initial structural information, as the chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between isomers.[6]

  • 2D NMR (NOESY and HMBC): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a powerful tool for assigning regiochemistry by detecting through-space proximity between protons.[6][8] Heteronuclear Multiple Bond Correlation (HMBC) can also be used to establish long-range correlations between protons and carbons, helping to confirm the connectivity of the pyrazole core.[8]

Troubleshooting Guide

Problem 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

Potential Cause: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are insufficient under your current reaction conditions to favor one regioisomer over the other.

Troubleshooting Strategies:

  • Solvent Modification: As a primary step, consider switching to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE). These solvents have been demonstrated to dramatically improve regioselectivity in many cases.[6]

  • Catalyst Variation: The presence of an acid or base catalyst can significantly alter the product ratio.[6] Experiment with catalytic amounts of acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOAc) to see if you can influence the selectivity.

  • Temperature Control: The reaction may be under thermodynamic or kinetic control.[9][10] Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. A systematic study of the reaction temperature's effect on the regioisomeric ratio is recommended.

Problem 2: The regioselectivity is inconsistent between batches.

Potential Cause: Minor variations in reaction setup, reagent purity, or workup procedures can lead to inconsistent results, especially when the energy difference between the two reaction pathways is small.

Troubleshooting Strategies:

  • Standardize Reagent Quality: Ensure that the purity of your hydrazine and 1,3-dicarbonyl starting materials is consistent across all batches. Impurities can sometimes act as unintended catalysts or inhibitors.

  • Precise Control of Reaction Conditions: Maintain strict control over reaction parameters such as temperature, stirring rate, and the rate of reagent addition.

  • Consistent Workup Procedure: Variations in the workup, such as the pH of the aqueous wash, can potentially lead to isomerization if the pyrazole products are sensitive to acidic or basic conditions. Standardize your workup protocol to minimize this variability.

Problem 3: I have already synthesized a mixture of regioisomers and need to separate them.

Potential Cause: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for subsequent applications.

Troubleshooting Strategies:

  • Column Chromatography: This is the most common method for separating regioisomers.[7] Careful selection of the stationary phase (e.g., silica gel) and a systematic screening of solvent systems (e.g., varying ratios of hexanes and ethyl acetate) using thin-layer chromatography (TLC) are crucial for achieving good separation.

  • Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be an effective purification technique. Experiment with a range of solvents to find one that preferentially crystallizes the desired isomer.[7]

Visualizing the Reaction Pathway

The formation of two regioisomers from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can be visualized as follows:

G cluster_reactants Reactants cluster_intermediates Initial Nucleophilic Attack cluster_products Products Hydrazine R1-NH-NH2 (Substituted Hydrazine) Attack_R2 Attack at C=O (R2 side) Hydrazine->Attack_R2 Path A Attack_R3 Attack at C=O (R3 side) Hydrazine->Attack_R3 Path B Diketone R2-CO-CH2-CO-R3 (Unsymmetrical 1,3-Diketone) Diketone->Attack_R2 Diketone->Attack_R3 Regioisomer1 Regioisomer 1 (1,3,5-substituted) Attack_R2->Regioisomer1 Cyclization & Dehydration Regioisomer2 Regioisomer 2 (1,5,3-substituted) Attack_R3->Regioisomer2 Cyclization & Dehydration

Caption: Formation of two regioisomers from an unsymmetrical 1,3-diketone.

Experimental Protocols

General Protocol for Regioselective Pyrazole Synthesis Using a Fluorinated Solvent

This protocol is adapted from studies demonstrating the effectiveness of fluorinated alcohols in controlling regioselectivity.[7]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

  • Substituted hydrazine (1.1 mmol)

  • 2,2,2-Trifluoroethanol (TFE) (5 mL)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).[7]

  • Addition: Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the TFE under reduced pressure.

  • Extraction: Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

Data Presentation: Solvent Effects on Regioselectivity

The choice of solvent can have a profound impact on the ratio of regioisomers formed. The following table summarizes representative data on the effect of different solvents on the regioselectivity of a model reaction.

SolventRegioisomeric Ratio (A:B)Reference
Ethanol55:45[7]
Toluene60:40[7]
2,2,2-Trifluoroethanol (TFE)>95:5[7]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1[7]

Data is illustrative and adapted from studies on the effect of fluorinated alcohols on pyrazole formation.[7]

Decision-Making Workflow for Optimizing Regioselectivity

G Start Start: Poor Regioselectivity (Mixture of Isomers) ChangeSolvent Change Solvent (e.g., TFE, HFIP) Start->ChangeSolvent AnalyzeRatio Analyze Regioisomeric Ratio (NMR, LC-MS) ChangeSolvent->AnalyzeRatio VaryCatalyst Vary Catalyst (Acidic vs. Basic) VaryCatalyst->AnalyzeRatio ModifyTemp Modify Temperature (Kinetic vs. Thermodynamic Control) ModifyTemp->AnalyzeRatio Acceptable Acceptable Selectivity? AnalyzeRatio->Acceptable Acceptable->VaryCatalyst No Acceptable->ModifyTemp No, after catalyst Purify Purify Mixture (Chromatography, Recrystallization) Acceptable->Purify No, after temp End End: Pure Regioisomer Acceptable->End Yes Purify->End

Caption: Troubleshooting workflow for optimizing regioselectivity.

References

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem. (URL: )
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (URL: )
  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (URL: )
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - ResearchGate. (URL: [Link])

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - MDPI. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • The Architecture of Pyrazoles: An In-Depth Technical Guide to Their Form
  • Pyrazole. (URL: )
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (URL: [Link])

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC. (URL: [Link])

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])

  • Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers - Benchchem. (URL: )
  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (URL: [Link])

  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 1,3-disubstituted-1H-pyrazol-5(4H)-ones and... - ResearchGate. (URL: [Link])

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. (URL: [Link])

  • Understanding product optimization: Kinetic versus thermodynamic control. (URL: [Link])

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal. (URL: [Link])

  • Kinetic and Thermodynamic Control | Dalal Institute. (URL: [Link])

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles | IntechOpen. (URL: [Link])

  • Thermodynamic and kinetic reaction control - Wikipedia. (URL: [Link])

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - ResearchGate. (URL: [Link])

  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis - Usiena air. (URL: [Link])

  • (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (URL: [Link])

  • Recent advances in the regioselective synthesis of Pyrazoles - Ewha Womans University. (URL: [Link])

  • Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed. (URL: [Link])

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst - Taylor & Francis. (URL: [Link])

  • ChemInform Abstract: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. - ResearchGate. (URL: [Link])

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Technical Support Center: Storage and Handling of 1H-Pyrazol-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1H-Pyrazol-3-amine dihydrochloride. As a key building block in medicinal chemistry and synthetic applications, its proper handling and storage are paramount to ensuring experimental reproducibility, safety, and the integrity of your results.[1][2] This document moves beyond simple instructions to explain the chemical principles behind best practices, helping you troubleshoot common issues before they compromise your work.

Core Properties & Storage Recommendations

1H-Pyrazol-3-amine dihydrochloride is a polar, water-soluble solid.[3] Its most critical chemical characteristic is its hygroscopicity—the tendency to readily absorb moisture from the atmosphere.[4][5] This property dictates the stringent storage and handling procedures required.

ParameterRecommendationRationale & Expert Insight
Storage Temperature 2-8°C or -20°C for long-term storage.[6][7][8]Lower temperatures slow down potential degradation pathways. For a hygroscopic salt, this also minimizes the effect of any residual moisture.
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).[9]This is the most critical step to prevent moisture absorption. After opening, the vial's headspace should be backfilled with inert gas.
Container Original, tightly sealed container.[3][10]The manufacturer's packaging is designed to protect the compound. Ensure the cap is securely fastened immediately after each use.
Location Cool, dry, well-ventilated area away from incompatible substances.[3][11]Avoid storage near strong oxidizing agents, as these are incompatible.[9] A desiccator cabinet is an excellent secondary storage environment.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1H-Pyrazol-3-amine dihydrochloride solid has become clumpy and seems "wet." What is happening and can I still use it?

A: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[5] The dihydrochloride salt has a strong affinity for water and will readily pull it from the air, causing the fine powder to form clumps or even a paste.

Causality: When the compound absorbs water, it forms hydrates. This not only changes its physical appearance but also increases its mass. Using this "wet" material will lead to significant errors in weighing and, consequently, incorrect stoichiometry in your reactions, causing lower yields or reaction failures.

Troubleshooting:

  • Do not use it for a reaction where stoichiometry is critical. The actual mass of your reagent is unknown.

  • Drying: You can attempt to dry the material under high vacuum for several hours. A vacuum oven at a gentle temperature (e.g., 40-50°C) can be effective, but be aware that this may not remove all bound water.

  • Best Practice: For the most reliable results, it is strongly recommended to use a fresh, unopened vial of the reagent and implement stricter handling protocols moving forward.

Q2: I am observing inconsistent yields and purity in my reaction. Could the handling of this reagent be the cause?

A: Absolutely. Inconsistent handling of a sensitive reagent like 1H-Pyrazol-3-amine dihydrochloride is a primary suspect for irreproducible results.

Causality: The root cause is likely variable moisture absorption between experiments.[6] If on one day the ambient humidity is high or the bottle is left open for a few extra seconds, the amount of water absorbed can differ from the next experiment. This leads to weighing errors and introduces a variable amount of water into your reaction, which could potentially interfere with moisture-sensitive catalysts or reagents.

Troubleshooting Workflow: Refer to the troubleshooting diagram in the following section. The first step is to assess the physical state of your reagent. If it appears clumpy, moisture is the confirmed culprit. If it appears fine, review your handling technique (see Protocol 1) to ensure you are minimizing exposure time to the atmosphere during every step.

Q3: What is the ideal way to handle the reagent for weighing and addition to a reaction?

A: The goal is to minimize the compound's exposure to atmospheric moisture and air.[12][13] The best practice is to handle it within a controlled environment like a glove box. If a glove box is unavailable, a well-practiced, swift technique in a fume hood with flowing inert gas is acceptable.

Causality: Every second the compound is exposed to air, it is actively absorbing water.[4] A rapid, efficient workflow prevents significant changes to the material's composition. Using an inert gas stream over your weighing vessel displaces the moist air.

Recommended Protocol: See Protocol 1 below for a detailed, step-by-step methodology for weighing and aliquoting this reagent.

Q4: My reaction requires a non-polar, aprotic solvent, but the 1H-Pyrazol-3-amine dihydrochloride will not dissolve. What are my options?

A: This is expected behavior. As a dihydrochloride salt, the compound is highly polar and will have poor solubility in non-polar solvents like toluene, hexanes, or dichloromethane.

Causality: The ionic nature of the hydrochloride salt favors interactions with polar solvents that can solvate the ions. Non-polar solvents cannot effectively stabilize the charged species.

Solutions:

  • Solvent System Modification: You may be able to use a polar aprotic solvent in which the salt has some solubility, such as DMSO or DMF. However, check for compatibility with your other reagents.

  • Free-Basing (Neutralization): The most common solution is to convert the salt back to its free amine form. This can be done by dissolving the salt in a suitable solvent and adding a base (e.g., triethylamine, sodium bicarbonate, or aqueous NaOH) to neutralize the HCl. The resulting free base, 1H-Pyrazol-3-amine, is much less polar and will be soluble in a wider range of organic solvents. This is typically done as a separate workup step before the main reaction.[14]

Detailed Experimental Protocols

Protocol 1: Aliquoting and Weighing Hygroscopic 1H-Pyrazol-3-amine Dihydrochloride

This protocol describes the best practice for weighing the reagent when a glove box is not available.

  • Preparation: Prepare all necessary tools: spatulas, a weighing vessel on a tared analytical balance, and the reaction flask. Ensure the reaction flask is under an inert atmosphere.[13]

  • Inert Gas Flow: Arrange a tube to gently flow dry nitrogen or argon over the balance pan.

  • Equilibration: Allow the sealed reagent bottle to warm to room temperature before opening to prevent condensation of moisture onto the cold powder.

  • Weighing: Open the reagent bottle. Working quickly and efficiently, use a clean, dry spatula to transfer the approximate amount of solid to the weighing vessel.

  • Sealing: Immediately and tightly reseal the main reagent bottle. Purge the headspace with inert gas before final tightening if possible.

  • Recording & Transfer: Record the precise mass. Promptly transfer the weighed solid to the reaction vessel. If the reaction vessel is not on the balance, ensure it is quickly sealed after addition.

Protocol 2: Preparation of a Stock Solution

For experiments requiring repeated use of small quantities, preparing a stock solution can prevent repeated opening of the main container.

  • Solvent Selection: Choose a dry, appropriate solvent in which the compound is stable and soluble (e.g., anhydrous DMSO, or for aqueous reactions, degassed water).

  • Vessel Preparation: Use a clean, oven-dried vial with a septum-lined cap.[6]

  • Weighing: Weigh the required amount of 1H-Pyrazol-3-amine dihydrochloride following the procedure in Protocol 1 and add it to the prepared vial.

  • Dissolution: Under an inert atmosphere, use a syringe to add the calculated volume of anhydrous solvent to the vial to achieve the target concentration.[12]

  • Storage: Once dissolved, seal the vial, wrap the cap with paraffin film, and store under the recommended conditions (see table above). The solution can be accessed with a dry syringe for future experiments.

Visualization: Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving inconsistent experimental outcomes when using 1H-Pyrazol-3-amine dihydrochloride.

G start Problem: Inconsistent Experimental Results (Yield, Purity) check_reagent Step 1: Visually Inspect Reagent start->check_reagent reagent_clumpy Observation: Solid is clumpy, wet, or discolored. check_reagent->reagent_clumpy Clumped reagent_ok Observation: Solid is a fine, free-flowing powder. check_reagent->reagent_ok OK cause_moisture Root Cause: Significant moisture absorption. Stoichiometry is compromised. reagent_clumpy->cause_moisture check_handling Step 2: Review Handling Protocol (See Protocol 1) reagent_ok->check_handling solution_discard Solution: Discard reagent. Use a new, sealed vial. Review storage protocol. cause_moisture->solution_discard handling_issue Potential Cause: Minor/variable moisture absorption during weighing/transfer. check_handling->handling_issue check_other Step 3: Investigate Other Experimental Variables check_handling->check_other Handling is optimal solution_handling Solution: Implement strict inert atmosphere techniques. Minimize air exposure time. Use a glove box if available. handling_issue->solution_handling

Caption: Troubleshooting workflow for inconsistent results.

References

  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • ResearchGate. (2019, September 2). Hygroscopic Behavior of Ammonium Sulfate, Ammonium Nitrate, and their Mixture Particles. Retrieved from [Link]

  • SciSpace. (2017, August 1). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic. Retrieved from [Link]

  • ResearchGate. (2011, December 15). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Retrieved from [Link]

  • FCT EMIS. (n.d.). PROPERTIES OF SALTS. Retrieved from [Link]

  • IJCRT.org. (2022, April 4). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Investigations of the hygroscopic properties of ammonium sulfate and mixed ammonium sulfate and glutaric acid micro droplets by means of optical levitation and Raman spectroscopy. Retrieved from [Link]

  • ResearchGate. (2009, August). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]

  • SciSpace. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

Side reactions of 1H-Pyrazol-3-amine in diazotization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Diazotization of 1H-Pyrazol-3-amine

As a Senior Application Scientist, I frequently consult with research teams facing synthetic roadblocks when working with 1H-pyrazol-3-amine. While this compound is an invaluable building block in medicinal chemistry and drug development, its diazotization is notoriously unforgiving. The electron-rich nature of the pyrazole core, combined with the presence of multiple competitive nucleophilic sites, makes this substrate highly prone to side reactions.

This technical guide deconstructs the causality behind these failures and provides field-proven, self-validating methodologies to ensure your transformations succeed.

Part 1: Mechanistic Insights & Pathway Analysis

Understanding the failure modes of 1H-pyrazol-3-amine diazotization requires a deep dive into its reactivity profile. When treated with a nitrosating agent, the amine is converted into a high-energy diazonium intermediate. If the reaction conditions are not strictly controlled, two primary side reactions dominate the flask:

  • Triazene Formation (N-Coupling): The unreacted primary amine acts as a nucleophile, attacking the newly formed diazonium salt to form a stable, unreactive triazene linkage (-N=N-NH-).

  • Azo Dye Formation (C4-Coupling): The C4 position of the pyrazole ring is highly electron-rich. It can undergo electrophilic aromatic substitution by the diazonium ion, leading to intensely colored azo dimers.

Pathway A 1H-Pyrazol-3-amine B Diazonium Intermediate (High Energy) A->B Nitrosating Agent, 0°C C Triazene (N-Coupling) Side Product B->C High pH / Excess Amine D Azo Dye (C4-Coupling) Side Product B->D Nucleophilic C4 Attack E Desired Product (e.g., Sandmeyer) B->E Catalyst / Rapid Quench

Mechanistic pathways of 1H-pyrazol-3-amine diazotization and side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my diazotization yielding a stable triazene instead of the active diazonium salt, and how do I prevent it? Causality: Triazenes are prepared from the N-coupling reaction between diazonium salts and unreacted primary amines (Triazenes - Wikipedia)[1]. In the case of 1H-pyrazol-3-amine, if the acidic environment is insufficient, a significant portion of the starting amine remains unprotonated and highly nucleophilic, immediately attacking the diazonium species as it forms. Solution: Ensure a strongly acidic environment (pH < 1) to keep the unreacted amine protonated, rendering it non-nucleophilic. Alternatively, triazenes can be intentionally synthesized and utilized as protected diazonium salts for subsequent solid-phase functionalization (Synthesis of substituted triazole–pyrazole hybrids)[2].

Q2: I am observing intense coloration (yellow/red) and a mass corresponding to a dimer. What is happening? Causality: You are observing C4-azo coupling. The diazo compound formed as an intermediate can undergo intramolecular or intermolecular azo coupling with the electron-rich aromatic rings of other pyrazole molecules (Transformations of 5-Amino-4-pyrazoles)[3]. Solution: To outcompete this side reaction, the diazonium intermediate must be consumed immediately upon formation. This is best achieved by adding the nitrosating agent last to a mixture already containing the trapping reagent (e.g., copper catalyst).

Q3: How do I ensure the stability of the diazonium intermediate before the Sandmeyer coupling? Causality: The diazonium ion of an aminopyrazole is an exceptionally high-energy molecule. It is critical to keep the reaction temperature strictly around 0 °C to prevent thermal degradation and premature nitrogen extrusion (SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles)[4]. Solution: Use an internal temperature probe—do not rely on the temperature of the cooling bath. For highly unstable pyrazole diazonium salts, transition to a non-aqueous, in-situ diazotization protocol using isoamyl nitrite.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes, yields, and diagnostic observations based on the chosen reaction parameters.

Reaction ConditionPrimary ProductMajor Side ProductTypical YieldDiagnostic Observation
Aqueous NaNO2, pH > 3TriazeneAzo Dye< 10%Yellow precipitate, lack of N2 evolution
Aqueous NaNO2, pH < 1, 0 °CDiazonium SaltTriazene (trace)IntermediateClear/Orange solution, stable at 0 °C
Isoamyl Nitrite, MeCN, CuCl23-Chloro-1H-pyrazoleC4-Azo dimer42-55%Vigorous N2 evolution, green/brown mixture

Part 4: Self-Validating Experimental Protocol

To completely bypass the instability of the aqueous diazonium salt, the conversion of 3-aminopyrazole to 3-chloro-1H-pyrazole is most efficiently achieved through a non-aqueous Sandmeyer reaction (Synthesis of 3-Chloro-1H-pyrazole)[5]. This protocol is designed as a self-validating system, meaning each step provides physical feedback to confirm success.

Protocol S1 1. Dissolve Amine (MeCN + HCl) S2 2. Chill to 0 °C S1->S2 S3 3. Add CuCl2 S2->S3 S4 4. Isoamyl Nitrite (Dropwise) S3->S4 S5 5. N2 Evolution (Validation) S4->S5

Self-validating workflow for the Sandmeyer chlorination of 3-aminopyrazole.

Step-by-Step Methodology:

  • Dissolution & Acidification: Dissolve 20.0 g of 1H-pyrazol-3-amine in 600 mL of anhydrous acetonitrile. Slowly add 20 mL of concentrated HCl.

    • Causality: Acetonitrile prevents the hydrolytic degradation of the diazonium intermediate. HCl provides the chloride source and protonates the amine.

    • Validation Check: Complete dissolution indicates successful salt formation.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath equipped with an internal probe.

    • Validation Check: Internal temperature must stabilize at 0 °C before proceeding.

  • Catalyst Loading: Add 65.0 g of Copper(II) chloride (CuCl2) directly to the cooled mixture.

    • Causality: Having the catalyst present before diazotization ensures the diazonium ion is trapped the millisecond it forms, preventing C4-azo coupling.

    • Validation Check: The solution will adopt a characteristic blue/green hue as the copper dissolves.

  • In-Situ Diazotization: Add 56.4 g of isoamyl nitrite dropwise over 30 minutes.

    • Causality: Isoamyl nitrite acts as the organic-soluble nitrosating agent.

    • Validation Check (Critical): You must observe immediate, steady bubbling (N2 gas evolution). This is the definitive self-validating marker that the diazonium salt has formed and successfully decomposed into the target aryl radical/cation via the copper catalyst. If bubbling stops, pause the addition.

  • Reaction Progression & Workup: Allow the mixture to stir at room temperature for 48 hours. Extract the aqueous phase with ethyl acetate, wash with saturated brine, and dry over anhydrous sodium sulfate.

References

  • Triazenes - Wikipedia. Wikipedia. [Link]

  • Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. ResearchGate. [Link]

  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles. NIH. [Link]

  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journals. [Link]

Sources

Validation & Comparative

The Evolution of Pyrazole Synthesis: A Comparative Guide to Microwave vs. Conventional Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs such as celecoxib (COX-2 inhibitor) and ruxolitinib (JAK inhibitor). However, the traditional synthesis of these nitrogen-rich heterocycles—typically via the cyclocondensation of 1,3-dicarbonyls with hydrazines—often suffers from prolonged reaction times, harsh conditions, and suboptimal yields due to thermodynamic side reactions.

As drug development timelines compress, researchers are increasingly transitioning from conventional thermal reflux to Microwave-Assisted Organic Synthesis (MAOS). This guide objectively compares both methodologies, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols to help scientists optimize their pyrazole discovery pipelines.

Mechanistic Causality: Why Microwave Outperforms Conventional Heating

To understand the performance delta between these two methods, one must examine the physical causality of energy transfer.

Conventional Heating (Convective Transfer): Traditional synthesis relies on conductive and convective heat transfer from an external source (e.g., an oil bath). The vessel wall must heat first, creating a severe temperature gradient where the edges are significantly hotter than the core reaction mixture. This slow, inefficient transfer often leads to the thermal degradation of sensitive substrates at the vessel wall before the bulk solution reaches the activation energy required for cyclization.

Microwave Irradiation (Dielectric Heating): Microwave reactors (operating at 2.45 GHz) bypass thermal conductivity entirely. Instead, they rely on dielectric heating—the rapid alignment and relaxation of molecular dipoles within the oscillating electromagnetic field. This generates instantaneous, internal friction. The energy couples directly with the solvent and reagents, resulting in "localized superheating" and an inverted temperature gradient. By rapidly achieving uniform temperatures, MAOS accelerates the reaction rate exponentially in accordance with the Arrhenius equation, while simultaneously suppressing the formation of thermodynamic impurities 1[1].

G cluster_conv Conventional Heating cluster_mw Microwave Irradiation C_Heat Oil Bath / Mantle C_Vessel Vessel Wall C_Heat->C_Vessel C_React Reaction Mixture (Slow Convection) C_Vessel->C_React M_Heat Microwave Field M_React Reaction Mixture (Direct Dielectric Heating) M_Heat->M_React Instant Transfer

Fig 1. Energy transfer mechanisms: Conventional convection vs. direct microwave dielectric heating.

Quantitative Performance Comparison

Extensive empirical data demonstrates that microwave irradiation consistently outperforms conventional methods across key synthetic metrics. The table below summarizes comparative data for various pyrazole derivatives.

Reaction / Substrate TypeConventional TimeConventional YieldMicrowave TimeMicrowave YieldPrimary Advantage
Pyrazole-Chalcone Hybrids > 24 hours60–70%2–5 minutes80–85%99% time reduction, higher purity2[2]
Substituted Pyrazoles (Mistry et al.) 5–7 hours~65%4–7 minutes85–90%Elimination of side-products3[3]
Multicomponent Bioactive Pyrazoles ~12 hours60%9–10 minutes78–90%Enhanced atom economy, green solvent use 4[4]
1,3-Dipolar Cycloadditions 18–24 hours50–65%10–45 minutes75–95%Overcomes high activation energy barriers5[5]

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols represent self-validating systems. The causality of each step is explained so researchers can adapt the parameters to their specific substrates.

Protocol A: Conventional Thermal Synthesis

Mechanism: Relies on prolonged thermal energy to drive the condensation of a 1,3-diketone with hydrazine, followed by dehydration and cyclization.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the 1,3-dicarbonyl compound in 10 mL of absolute ethanol.

  • Catalysis & Addition: Add 1.2 mmol of hydrazine hydrate dropwise. Causality: A slight excess of hydrazine ensures complete consumption of the diketone. Add 2-3 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack.

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 80–90°C for 6 to 12 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) every 2 hours until the starting material spot disappears.

  • Workup: Cool the mixture to room temperature and pour it over crushed ice. The sudden drop in solubility forces the pyrazole to precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Microwave-Assisted Synthesis (Optimized)

Mechanism: Utilizes sealed-vessel autogenous pressure and dielectric heating to force the reaction to completion in minutes.

  • Preparation: In a 10 mL microwave-safe quartz or heavy-walled glass vial, combine 1.0 mmol of the 1,3-dicarbonyl compound and 1.2 mmol of hydrazine hydrate.

  • Solvent Selection: Add 2 mL of a 1:1 mixture of water and glycerol, or absolute ethanol. Causality: Ethanol and water possess high loss tangents (

    
    ), meaning they absorb microwave energy highly efficiently, acting as excellent energy transfer mediums6[6].
    
  • Irradiation: Seal the vial with a Teflon-lined silicone cap. Place it in a monomode microwave synthesizer (e.g., CEM Discover or Anton Paar). Irradiate at 150–200 W, ramping the temperature to 120–140°C for 5 to 10 minutes. Causality: The sealed vessel safely contains autogenous pressure, allowing the solvent to be heated well above its atmospheric boiling point, drastically accelerating the kinetic rate5[5].

  • Quenching & Validation: Utilize the reactor's compressed air feature to rapidly cool the vial to 25°C within 60 seconds. Causality: Rapid quenching prevents thermodynamic degradation and traps the kinetic product. The pure product typically precipitates immediately upon cooling, yielding a single, clear spot on TLC 2[2].

Workflow Start 1,3-Diketone + Hydrazine Hydrate Split Method? Start->Split Conv_Path Conventional Reflux Solvent: Ethanol/AcOH Time: 6-12 hours Temp: 80-90°C Split->Conv_Path Thermal MW_Path Microwave Reactor Solvent: EtOH or Aqueous Time: 5-10 minutes Temp: 120-140°C Split->MW_Path Microwave Workup Cooling & Precipitation Filtration & Washing Conv_Path->Workup MW_Path->Workup Product Pure Pyrazole Derivative (Yield: MW > Conv) Workup->Product

Fig 2. Step-by-step workflow comparing conventional reflux and microwave-assisted pyrazole synthesis.

Conclusion & Future Perspectives

The transition from conventional thermal heating to microwave-assisted synthesis represents a paradigm shift in heterocyclic chemistry. By leveraging dielectric heating and sealed-vessel autogenous pressure, researchers can reduce pyrazole synthesis times from days to minutes while simultaneously improving yields and purity profiles. Furthermore, the ability to use greener solvents (like water/glycerol mixtures) under microwave conditions aligns perfectly with modern sustainable chemistry mandates. For any drug development professional scaling a pyrazole-based library, integrating microwave synthesis is no longer a luxury, but a kinetic necessity.

References

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC, National Institutes of Health (NIH). 2

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview, SciSpace. 3

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives, MDPI. 4

  • MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES, Clockss. 5

  • Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity, ResearchGate. 1

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC, National Institutes of Health (NIH).6

Sources

A Comparative Guide to the Biological Activity of 1H-Pyrazol-3-amine Isomers and Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to a multitude of biologically active compounds.[1] Among its various isomeric forms, aminopyrazoles have emerged as particularly fruitful starting points for drug discovery, with the seemingly subtle placement of an amino group at different positions on the pyrazole ring dramatically influencing the molecule's interaction with biological targets. This guide offers an in-depth, objective comparison of the biological activities of 1H-Pyrazol-3-amine and its isomer, 1H-Pyrazol-5-amine, along with their derivatives. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Critical Influence of Amino Group Positioning: A Tale of Two Isomers

The location of the amino group on the pyrazole ring—at position 3 versus position 5—fundamentally alters the electronic and steric properties of the molecule. This, in turn, dictates the non-covalent interactions it can form with macromolecular targets such as enzymes and receptors, leading to distinct pharmacological profiles.[1][2] Structure-activity relationship (SAR) studies consistently demonstrate that these isomers and their derivatives exhibit differential potency and selectivity across various biological assays.[2]

Anticancer Activity: Targeting the Engines of Cell Proliferation

Derivatives of both 3-aminopyrazole and 5-aminopyrazole have demonstrated significant potential as anticancer agents, often by targeting kinases that are critical for cancer cell growth and survival.[3][4]

Kinase Inhibition: A Primary Mechanism of Action

The pyrazole core serves as a versatile scaffold for designing potent kinase inhibitors that can fit into the ATP-binding pocket of these enzymes.[5]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): Certain fused pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2, key players in tumor growth and angiogenesis. For instance, a sulfonamide derivative of a fused pyrazole, compound 9 , exhibited an IC50 of 0.21 µM against EGFR and 0.22 µM against VEGFR-2.[6] Another pyrazolopyrimidine derivative, compound 12 , also showed potent dual inhibition with IC50 values of 0.23 µM and 0.27 µM against EGFR and VEGFR-2, respectively.[6]

  • Cyclin-Dependent Kinases (CDKs): The cell cycle is a tightly regulated process often dysregulated in cancer, making CDKs attractive therapeutic targets. A series of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives were designed as CDK2 inhibitors. Notably, compounds 5 , 6 , and 11 from this series demonstrated potent inhibitory activity against CDK2, with IC50 values of 0.56, 0.46, and 0.45 µM, respectively, which is twice the activity of the reference drug roscovitine.[7]

The following diagram illustrates the general mechanism of kinase inhibition by pyrazole derivatives, where the scaffold occupies the ATP-binding site, preventing the phosphorylation of substrate proteins and thereby halting downstream signaling.

G cluster_kinase Kinase Active Site ATP ATP Kinase Kinase Substrate Substrate Protein No_Phosphorylation No Phosphorylation Inactive_Kinase Inactive Kinase Kinase->Inactive_Kinase Inhibition Pyrazole Pyrazole Derivative Pyrazole->Kinase Binds to ATP Pocket Inactive_Kinase->No_Phosphorylation Prevents

Caption: General mechanism of kinase inhibition by pyrazole derivatives.

Comparative Cytotoxic Activity

The table below summarizes the in vitro cytotoxic activity of various 1H-pyrazol-3-amine and 1H-pyrazol-5-amine derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells, with a lower value indicating higher potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
1H-Pyrazol-3-amine Fused Pyrazole 9 HepG2 (Liver)0.21 (EGFR)[6]
Fused Pyrazole 12 HepG2 (Liver)0.23 (EGFR)[6]
Pyrazole-thiadiazole 6g A549 (Lung)1.537[8]
Pyrazole-thiadiazole 6d A549 (Lung)5.176[8]
Pyrazole carbohydrazide 4b A549 (Lung)-[9]
1H-Pyrazol-5-amine 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativeMCF-7 (Breast)-[10]
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrileHCT-116 (Colon)-[11]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 HepG2 (Liver)13.14[7]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 MCF-7 (Breast)8.03[7]

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Inflammation is a complex biological response, and its dysregulation is implicated in a wide range of diseases. Aminopyrazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.

Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)

A significant breakthrough in the anti-inflammatory potential of 1H-pyrazol-3-amine derivatives is their identification as potent inhibitors of RIPK1, a key regulator of necroptosis and inflammation.[12][13] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for inflammatory conditions.[14]

A series of 1H-pyrazol-3-amine derivatives were optimized from a known FGFR inhibitor, leading to the discovery of compound 44 , which displayed low nanomolar activity against RIPK1 and a potent protective effect against necroptosis in both human and murine cells in vitro.[14] This compound also demonstrated good therapeutic effects in in vivo models of systemic inflammatory response syndrome and inflammatory bowel disease.[14] Another study reported a conformational constrained fluorine-substituted derivative (25 ) with an EC50 of 8 nmol/L against cell necroptosis and a Kd of 15 nmol/L for RIPK1.[15]

The following diagram illustrates the central role of RIPK1 in the necroptosis pathway and its inhibition by 1H-pyrazol-3-amine derivatives.

G cluster_pathway Necroptosis Signaling Pathway TNFR TNF-α Receptor TRADD TRADD TNFR->TRADD Activation RIPK1 RIPK1 TRADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Inhibited_RIPK1 Inhibited RIPK1 MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis (Inflammatory Cell Death) MLKL->Necroptosis Induces Pyrazole 1H-Pyrazol-3-amine Derivative Pyrazole->RIPK1 Inhibits Kinase Activity

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Aminopyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[16]

Comparative Antimicrobial Efficacy

Direct comparative studies highlight the influence of the amino group's position on antimicrobial activity. For instance, a 5-aminopyrazole derivative (26 ) showed a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Staphylococcus aureus and 4 µg/mL against Escherichia coli.[1] In contrast, a 3-aminopyrazole derivative (2a ) exhibited MIC values of 125 µg/mL against S. aureus and 8000 µg/mL against E. coli, suggesting that for this particular scaffold, the 5-amino isomer may be more potent.[1]

The following table presents a summary of the antimicrobial activity of selected 1H-pyrazol-3-amine and 1H-pyrazol-5-amine derivatives. The MIC value is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
1H-Pyrazol-3-amine Pyrazole derivative 2a Staphylococcus aureus125[1]
Pyrazole derivative 2a Escherichia coli8000[1]
3,5-pyrazole 3a Gram-positive strains0.125[17]
3,5-pyrazole 3a Gram-negative bacteria0.062 - 0.25[17]
1H-Pyrazol-5-amine Pyrazole derivative 26 Staphylococcus aureus16[1]
Pyrazole derivative 26 Escherichia coli4[1]
Pyrano[2,3-c]pyrazole 5c Klebsiella pneumoniae6.25[18]
Pyrano[2,3-c]pyrazole 5c Listeria monocytogenes50[18]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a Aspergillus niger2.9 - 7.8[19]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a Gram-positive & Gram-negative bacteria62.5 - 125[19]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of 1H-pyrazol-3-amine derivatives.

In Vitro Anticancer Activity: MTT Assay for Cell Viability

This colorimetric assay is a standard method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[20]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[21]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivative. A vehicle control (e.g., DMSO) is also included.[21] The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[20]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[19][22]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a specified incubation period.[19]

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).[19]

  • Serial Dilution: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[19]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[19]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Controls: Include a growth control (broth and inoculum only), a sterility control (broth only), and a solvent control (broth, inoculum, and the highest concentration of the solvent).[19]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[23]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader.[19]

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The evidence presented in this guide unequivocally demonstrates that 1H-pyrazol-3-amine and its isomers, particularly the 5-amino analogue, are exceptionally versatile scaffolds in drug discovery. The position of the amino substituent profoundly impacts the biological activity, with 3-aminopyrazole derivatives showing strong potential as kinase inhibitors for cancer therapy and as RIPK1 inhibitors for inflammatory diseases. Conversely, 5-aminopyrazole derivatives have exhibited promising anticancer and, in some cases, superior antimicrobial properties.

References

Please note that for the purpose of this output, the references are not hyperlinked.

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A Comparative Guide to the In Vitro Evaluation of 1H-Pyrazol-3-amine Derivatives as Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and comparative analysis of the in vitro testing of 1H-Pyrazol-3-amine derived compounds against various cancer cell lines. It is intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into the cytotoxic effects of these compounds, detail the key experimental protocols for their evaluation, and explore their potential mechanisms of action, supported by experimental data from peer-reviewed literature.

Introduction: The Promise of 1H-Pyrazol-3-amine Scaffolds in Oncology

The pyrazole nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1] Derivatives of 1H-Pyrazol-3-amine, in particular, have emerged as a promising class of compounds in the development of novel anti-cancer agents.[2] Their therapeutic potential lies in their ability to be chemically modified at various positions, allowing for the fine-tuning of their biological activity and selectivity towards cancer cells.[3] Numerous studies have demonstrated the potent cytotoxic effects of these derivatives against a multitude of cancer cell lines, operating through diverse mechanisms of action.[4][5][6] This guide will provide a comparative analysis of their in vitro performance and the methodologies employed for their evaluation.

Comparative Cytotoxic Activity of 1H-Pyrazol-3-amine Derivatives

The anti-proliferative activity of novel compounds is a critical first step in their evaluation as potential cancer therapeutics. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various 1H-Pyrazol-3-amine derived compounds against a panel of human cancer cell lines, as reported in the literature. This data allows for a direct comparison of the cytotoxic efficacy of different structural analogs.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Ferrocene-pyrazole hybrid 47cHCT-116 (Colon)3.12Not Available-[5]
Ferrocene-pyrazole hybrid 47cPC-3 (Prostate)124.40Not Available-[5]
Ferrocene-pyrazole hybrid 47cHL60 (Leukemia)6.81Not Available-[5]
Pyrazolo[1,5-a]pyrimidine 34A549 (Lung)10.83 ± 1.00Doxorubicin9.76 ± 0.114[5]
Pyrazolo[1,5-a]pyrimidine 34MCF-7 (Breast)10.12 ± 0.99Doxorubicin9.00 ± 0.721[5]
Pyrazole hybrid 134T1 (Breast)25 ± 0.4Not Available-[6]
Pyrazole hybrid 13MDA-MB-231 (Breast)48 ± 1.3Not Available-[6]
Pyrazole hybrid 13HepG2 (Liver)34 ± 0.5Not Available-[6]
1,3,5-trisubstituted-1H-pyrazole 10dPC-3 (Prostate)21.9 - 28.6Doxorubicin> Reference[7]
1,3,5-trisubstituted-1H-pyrazole 10dMCF-7 (Breast)3.90 - 35.5Doxorubicin> Reference[7]
1H-pyrazolo[3,4-d]pyrimidine 12bA549 (Lung)8.21Erlotinib6.77[8][9]
1H-pyrazolo[3,4-d]pyrimidine 12bHCT-116 (Colon)19.56Erlotinib19.22[8][9]

Note: The IC50 values presented are for illustrative purposes and direct comparison should be made with caution due to potential variations in experimental conditions between studies.

Key In Vitro Experimental Protocols

The following section provides detailed, step-by-step methodologies for the most common in vitro assays used to evaluate the anti-cancer properties of 1H-Pyrazol-3-amine derivatives. Understanding the principles behind these assays is crucial for interpreting the experimental data accurately.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-Pyrazol-3-amine derived compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Test Compounds (Varying Concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Cell Cycle Analysis by Flow Cytometry

Dysregulation of the cell cycle is a hallmark of cancer.[12] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] This allows for the investigation of whether a compound induces cell cycle arrest.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent staining of RNA.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. The peaks correspond to cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[12]

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow start Treat Cells with Compound harvest Harvest and Wash Cells start->harvest fix Fix with Cold Ethanol harvest->fix stain Stain with PI and RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze interpret Generate and Interpret Histogram analyze->interpret

Caption: Workflow for cell cycle analysis using flow cytometry.

Apoptosis Detection by Flow Cytometry

Inducing apoptosis, or programmed cell death, is a key mechanism of many anti-cancer drugs.[15] Flow cytometry can be used to detect apoptotic cells by staining for markers of apoptosis, such as the externalization of phosphatidylserine (PS) and the activation of caspases.[16]

Annexin V/PI Staining Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to exposed PS on the surface of apoptotic cells, while PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).[16]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase Activity Assay:

Caspases are a family of proteases that are key mediators of apoptosis.[17] Fluorogenic caspase substrates can be used to detect caspase activation in apoptotic cells by flow cytometry.[18][19][20]

Protocol:

  • Cell Treatment: Treat cells with the test compound.

  • Staining: Add a cell-permeable, non-toxic fluorescently labeled caspase substrate (e.g., a substrate for caspase-3/7) to the cell culture.[17]

  • Incubation: Incubate the cells according to the manufacturer's instructions to allow the substrate to enter the cells and be cleaved by active caspases.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to detect the fluorescent signal generated from the cleaved substrate.

Mechanistic Insights: How 1H-Pyrazol-3-amine Derivatives Exert Their Anti-Cancer Effects

The anti-cancer activity of 1H-Pyrazol-3-amine derivatives is often attributed to their ability to interact with and inhibit the function of key proteins involved in cancer cell proliferation and survival. A significant body of research points towards their role as kinase inhibitors.[2][21][22][23]

Kinase Inhibition:

Many pyrazole derivatives have been shown to inhibit the activity of various protein kinases, which are crucial for signal transduction pathways that regulate cell growth, differentiation, and survival.[21] Dysregulation of kinase activity is a common feature of many cancers.

  • Cyclin-Dependent Kinases (CDKs): Several 1H-Pyrazol-3-amine derivatives have been identified as potent inhibitors of CDKs.[21][22] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[21]

  • Receptor Tyrosine Kinases (RTKs): This class of compounds has also been shown to target RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9][24] Inhibition of these receptors can block downstream signaling pathways that promote tumor growth and angiogenesis.

Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylates Ligand Growth Factor Ligand->RTK Binds and Activates Pyrazole 1H-Pyrazol-3-amine Derivative Pyrazole->RTK Inhibits Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 1H-Pyrazol-3-amine derivative.

Induction of Apoptosis and Cell Cycle Arrest:

As demonstrated by the experimental protocols outlined above, many 1H-Pyrazol-3-amine derivatives induce cell death through apoptosis and can cause a halt in the cell cycle progression.[6][8][25] These effects are often a direct consequence of the inhibition of key regulatory proteins like kinases. For instance, inhibition of CDKs can directly lead to cell cycle arrest at specific checkpoints.[21] Similarly, blocking survival signals mediated by RTKs can trigger the apoptotic cascade.

Conclusion

This guide has provided a comparative framework for understanding the in vitro evaluation of 1H-Pyrazol-3-amine derived compounds as potential anti-cancer agents. The presented data highlights the broad-spectrum cytotoxic activity of this chemical scaffold against various cancer cell lines. The detailed experimental protocols for key in vitro assays—MTT, cell cycle analysis, and apoptosis detection—offer a practical resource for researchers in the field. Furthermore, the mechanistic insights into their action as kinase inhibitors, leading to apoptosis and cell cycle arrest, underscore their therapeutic potential. Continued research and development of novel 1H-Pyrazol-3-amine derivatives hold significant promise for the future of cancer therapy.

References

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The Ascendancy of the Pyrazole Scaffold: A Comparative Efficacy Analysis of Novel Inhibitors Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Pyrazole Ring in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its remarkable versatility in binding to a diverse array of biological targets.[2][3] This has led to the development and FDA approval of numerous pyrazole-containing drugs for a wide range of clinical conditions, from inflammation and pain to cancer and cardiovascular diseases.[2][4] The adaptability of the pyrazole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, often resulting in superior efficacy and safety profiles compared to predecessors.[3]

This guide provides an in-depth, evidence-based comparison of the efficacy of prominent pyrazole-based inhibitors against established standard-of-care drugs. We will delve into the mechanistic intricacies, present head-to-head quantitative data from preclinical and clinical studies, and provide detailed experimental protocols to allow for the replication and validation of these findings. Our focus will be on three key therapeutic areas where pyrazole-based inhibitors have made a significant impact: anti-inflammatory, erectile dysfunction, and metabolic disorders.

I. Targeting Inflammation: Pyrazole-Based COX-2 Inhibitors vs. Traditional NSAIDs

The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized the development of anti-inflammatory drugs. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac non-selectively inhibit both isoforms, leading to gastrointestinal side effects, pyrazole-based inhibitors such as celecoxib were designed for selective COX-2 inhibition.[5]

Mechanism of Action: The Structural Basis for COX-2 Selectivity

The selective inhibition of COX-2 by celecoxib is attributed to its unique diaryl-substituted pyrazole structure.[6] The sulfonamide side chain of celecoxib binds to a hydrophilic side pocket present in the active site of COX-2, an interaction that is sterically hindered in the narrower active site of COX-1.[7][8] This structural difference allows for potent inhibition of prostaglandin synthesis at inflammatory sites while sparing the protective functions of COX-1 in the gastric mucosa.[9][10]

Signaling Pathway: COX-2 and Prostaglandin Synthesis

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole-based Inhibitor) Celecoxib->COX2 Inhibits tNSAIDs Traditional NSAIDs (e.g., Ibuprofen) tNSAIDs->COX2 Inhibits

Caption: The COX-2 signaling cascade and points of inhibition.

Quantitative Efficacy Comparison: In Vitro IC50 Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for celecoxib and several traditional NSAIDs against COX-1 and COX-2. A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference(s)
Celecoxib 826.812[11]
Ibuprofen12800.15[11]
Diclofenac0.0760.0262.9[11]
Indomethacin0.00900.310.029[11]
Piroxicam47251.9[11]

Note: IC50 values can vary between different assay conditions and cell types.

The data clearly demonstrates the superior selectivity of celecoxib for COX-2 compared to traditional NSAIDs.[11] This selectivity is the primary reason for its improved gastrointestinal safety profile.[12]

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the anti-inflammatory activity of novel compounds.[9][13] In this model, both celecoxib and traditional NSAIDs have demonstrated significant reductions in paw swelling compared to vehicle controls.[14][15] While both classes of drugs show efficacy, the key differentiator remains the side-effect profile, with celecoxib exhibiting a lower incidence of gastric lesions.[16]

II. Revolutionizing Erectile Dysfunction Treatment: Pyrazole-Based PDE5 Inhibitors

Sildenafil, a pyrazole-containing compound, was the first orally active and selective inhibitor of phosphodiesterase type 5 (PDE5) approved for the treatment of erectile dysfunction.[17][18] Its discovery marked a paradigm shift in the management of this condition.

Mechanism of Action: Enhancing the Nitric Oxide/cGMP Pathway

Sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum of the penis.[11][18] NO activates guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP).[11][19] cGMP, in turn, leads to smooth muscle relaxation and increased blood flow, resulting in an erection.[17][19] PDE5 is the enzyme responsible for the degradation of cGMP.[20] Sildenafil and other pyrazole-based PDE5 inhibitors act as competitive binding agents for PDE5, preventing the breakdown of cGMP and thus enhancing the erectile response to sexual stimulation.[17][18]

Signaling Pathway: PDE5 in Erectile Function

PDE5_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase NO_Release->Guanylate_Cyclase Activates GTP GTP cGMP cGMP GTP->cGMP Converts to Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP->PDE5 Degraded by Erection Erection Smooth_Muscle_Relaxation->Erection GMP 5'-GMP (inactive) PDE5->GMP Sildenafil Sildenafil (Pyrazole-based Inhibitor) Sildenafil->PDE5 Inhibits

Caption: The NO/cGMP/PDE5 signaling pathway in erectile function.

Quantitative Efficacy Comparison: In Vitro IC50 Data

Several PDE5 inhibitors are now available, including tadalafil and vardenafil.[21] The following table provides a comparison of their potencies.

CompoundPDE5 IC50 (nM)Onset of ActionDuration of ActionReference(s)
Sildenafil ~3.530-60 min4-5 hours[22][23]
Tadalafil~6.730-45 min24-36 hours[22][23]
Vardenafil~0.625-60 min4-5 hours[22][23]

Note: Potency (IC50) does not always directly correlate with clinical effectiveness, as pharmacokinetic properties like onset and duration of action are also crucial for patient preference.[24]

Vardenafil exhibits the highest in vitro potency, while tadalafil is notable for its significantly longer duration of action, earning it the nickname "the weekend pill".[25]

In Vivo Efficacy: Models of Erectile Dysfunction

In various animal models of erectile dysfunction, all three PDE5 inhibitors have demonstrated the ability to improve erectile function in response to sexual stimulation.[24] Clinical trials in humans have confirmed their efficacy, with no single agent being definitively superior for all patients.[24][26] The choice of medication often depends on individual patient needs and preferences regarding the speed of onset and duration of effect.[24]

III. A Challenging Target: Pyrazole-Based CB1 Receptor Antagonists for Metabolic Disorders

Rimonabant, a diarylpyrazole, was the first selective cannabinoid receptor type 1 (CB1) antagonist to be developed for the treatment of obesity and related metabolic disorders.[27][28]

Mechanism of Action: Modulating the Endocannabinoid System

The endocannabinoid system, through the activation of CB1 receptors in the brain and peripheral tissues, plays a role in regulating appetite, energy balance, and fat storage.[29][30][31] Rimonabant acts as an inverse agonist at CB1 receptors, meaning it blocks their activation by endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).[29][30] This blockade was intended to reduce appetite, decrease food intake, and improve metabolic parameters.[27][29]

Signaling Pathway: CB1 Receptor and Appetite Regulation

CB1_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Gi_Protein Gi Protein Signaling CB1_Receptor->Gi_Protein Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Appetite_Stimulation Appetite Stimulation cAMP->Appetite_Stimulation Leads to Rimonabant Rimonabant (Pyrazole-based Antagonist) Rimonabant->CB1_Receptor Blocks

Caption: Simplified CB1 receptor signaling pathway in appetite regulation.

Efficacy and Safety Profile: A Cautionary Tale

Clinical trials demonstrated that rimonabant was effective in promoting weight loss and improving several metabolic markers, including HDL cholesterol and triglycerides.[19][32][33] However, its use was associated with significant psychiatric side effects, including depression, anxiety, and an increased risk of suicidal thoughts.[28][29] These adverse effects ultimately led to its withdrawal from the market in many countries.[29]

Due to its withdrawal, a direct comparison with a current standard-of-care oral medication for obesity with a similar mechanism is not feasible. The experience with rimonabant highlights the critical importance of thorough safety profiling, particularly for drugs that act on the central nervous system.

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in this guide.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.[4][34][35]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., pyrazole-based inhibitor) and reference inhibitors (e.g., celecoxib, ibuprofen) in DMSO.

    • Create a serial dilution of the compounds to test a range of concentrations.

    • Thaw all enzymatic components (COX-1, COX-2, cofactor) on ice.

    • Prepare the complete COX Assay Buffer.

  • Assay Procedure:

    • To the wells of a 96-well white opaque plate, add 10 µL of the diluted test compound or reference inhibitor. For Enzyme Control (EC) wells, add 10 µL of Assay Buffer.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor. Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of the diluted COX-1 or COX-2 enzyme to the sample and EC wells.

    • Incubate the plate at 25°C for 5-10 minutes.

    • Initiate the reaction by adding 10 µL of a diluted arachidonic acid solution to each well.

  • Data Acquisition and Analysis:

    • Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) at regular intervals for at least 5 minutes using a microplate reader.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow: In Vitro COX Inhibition Assay

COX_Assay_Workflow A Prepare Reagents (Compounds, Enzymes, Buffers) B Add Compounds and Reaction Mix to 96-well Plate A->B C Add COX-1 or COX-2 Enzyme B->C D Incubate at 25°C C->D E Initiate Reaction with Arachidonic Acid D->E F Measure Fluorescence Over Time E->F G Calculate Reaction Rates and % Inhibition F->G H Determine IC50 Values G->H

Caption: Workflow for the in vitro COX inhibition assay.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol is based on established methods for measuring PDE5 activity.[5][36][37][38]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., pyrazole-based inhibitor) and a positive control (e.g., sildenafil) in DMSO.

    • Create a serial dilution of the compounds.

    • Thaw the recombinant PDE5 enzyme and the fluorescently labeled cGMP substrate (e.g., FAM-cGMP) on ice.

    • Prepare the complete PDE assay buffer.

  • Assay Procedure:

    • Add the diluted test compound, positive control, and a DMSO-only control to the designated wells of a 96-well black microplate.

    • Add the diluted PDE5 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the diluted FAM-cGMP substrate solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C.

    • Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed product (5'-GMP).

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization of each well using a microplate reader with appropriate filters (e.g., Excitation ≈ 485 nm, Emission ≈ 530 nm).

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8][18]

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[18]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation.[2][9][13][27][39]

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar or Sprague-Dawley rats for at least one week.

    • Randomly divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

  • Compound Administration:

    • Administer the test compound or reference drug (e.g., celecoxib, ibuprofen) orally or intraperitoneally at a predetermined time (e.g., 60 minutes) before carrageenan injection.

  • Induction of Edema:

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[13]

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

V. Conclusion: The Enduring and Evolving Role of Pyrazoles in Drug Development

The pyrazole scaffold has unequivocally demonstrated its value in the development of highly effective and selective inhibitors for a range of therapeutic targets. The examples of celecoxib and sildenafil showcase how the unique chemical properties of the pyrazole ring can be leveraged to design drugs with improved efficacy and safety profiles compared to their predecessors. While the story of rimonabant serves as a crucial reminder of the complexities of drug development, particularly concerning centrally-acting agents, the pyrazole core itself remains a highly attractive starting point for medicinal chemists.

The continued exploration of novel pyrazole derivatives and their application to new biological targets holds immense promise for the future of medicine. As our understanding of disease pathways deepens, the versatility of the pyrazole scaffold will undoubtedly be instrumental in the creation of the next generation of targeted therapies.

VI. References

  • Sildenafil - Wikipedia. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [Link]

  • Rimonabant. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]

  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. [Link]

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. [Link]

  • Inflammation, Carrageenan-Induced, Rat - Pharmacology Discovery Services. [Link]

  • What are the side effects of Rimonabant? - Patsnap Synapse. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC. [Link]

  • Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. [Link]

  • PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More - GoodRx. [Link]

  • How sildenafil vs tadalafil vs vardenafil impact male health - Centro Global de Ciudades. [Link]

  • Phosphodiesterase regulation of nitric oxide signaling - Oxford Academic. [Link]

  • Endocannabinoid system - Wikipedia. [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - Scilit. [Link]

  • Head-to-head comparison of PDE5-specific inhibitor potencies... - ResearchGate. [Link]

  • Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength. [Link]

  • Measurement of PDE5-A1 enzyme activity - Bio-protocol. [Link]

  • Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed. [Link]

  • Direct activation of PDE5 by cGMP: long-term effects within NO/cGMP signaling - PMC. [Link]

  • CB1 Cannabinoid Receptor Signaling and Biased Signaling - MDPI. [Link]

  • Rapid nitric oxide–induced desensitization of the cGMP response is caused by increased activity of phosphodiesterase type 5 paralleled by phosphorylation of the enzyme - Rockefeller University Press. [Link]

  • COX1 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]

  • Role of PDE5 in cGMP signaling pathway. cGMP is synthesized from GTP by... - ResearchGate. [Link]

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection | AJMC. [Link]

  • Sildenafil vs Tadalafil vs Vardenafil - Full Comparison - Maximus. [Link]

  • Which COX-inhibitor to which patient; an analysis of contemporary evidence including pharmacology and medicinal chemistry - Diva-Portal.org. [Link]

  • Comparative Efficacy and Safety of Sildenafil, Tadalafil, Vardenafil, Mirodenafil, Coenzyme Q, and Testosterone in the Treatment of Male Sexual Dysfunction: A Systematic Review and Meta-Analysis - PMC. [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. [Link]

  • Choosing the Right Pill to Treat ED | Sexual Medicine - Boston University Medical Campus. [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs containing phosphodiesterase-5 inhibitors - F1000Research. [Link]

  • PDE5A1 Assay Kit - BPS Bioscience. [Link]

  • Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent - MDPI. [Link]

  • Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PMC. [Link]

  • Comparison of Effects of Ibuprofen, Celecoxib, and Acifen on Pain, Edema, and Quality of Life after Impacted Mandibular Third Molar Surgery - ResearchGate. [Link]

  • Comparative Effect of Celecoxib, Diclofenac, and Ibuprofen in Controlling Postoperative Pain, Edema, and Trismus After Third Molar Extraction: A Double-Blinded Randomized Controlled Trial - PMC. [Link]

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Molecular docking studies of pyrazole derivatives with target proteins

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Molecular Docking Studies of Pyrazole Derivatives: A Technical Guide for Target Protein Inhibition

Introduction

Pyrazole derivatives have emerged as highly versatile scaffolds in modern drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and antineoplastic activities[1]. The unique structural property of the pyrazole ring—featuring two adjacent nitrogen atoms—allows it to act simultaneously as a hydrogen bond donor and acceptor. This dual capability makes pyrazole derivatives exceptionally effective at anchoring into the ATP-binding pockets of kinases and the active sites of critical bacterial enzymes[2].

To objectively evaluate the therapeutic potential of novel pyrazole derivatives, application scientists rely heavily on molecular docking and molecular dynamics (MD) simulations. This guide synthesizes recent experimental data to compare the binding affinities of pyrazole derivatives against standard clinical drugs across various target proteins, providing a self-validating framework for in silico drug design.

Mechanistic Overview & Target Proteins

The efficacy of pyrazole derivatives is highly dependent on their substitution patterns. For instance, electron-donating groups (e.g., hydroxyl, methoxy) and amino groups enhance hydrogen bonding with target residues, while halogenated phenyl rings improve hydrophobic packing and pi-pi stacking[3].

In oncology, pyrazole derivatives are frequently benchmarked against standard tyrosine kinase inhibitors (TKIs) like Sorafenib, Sunitinib, and Erlotinib[1][4]. They competitively bind to receptors such as EGFR, VEGFR, and downstream effectors like C-RAF and MEK1, effectively halting tumor proliferation pathways[4][5].

KinasePathway Ligand Growth Factors (EGF / VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR) Ligand->Receptor Activates Ras Ras GTPase Receptor->Ras Pyrazole Pyrazole Derivatives Pyrazole->Receptor Competitive ATP Inhibition Raf C-RAF Kinase Pyrazole->Raf Allosteric Blockade MEK MEK1 / MEK2 Pyrazole->MEK Disruption of Complex Ras->Raf Raf->MEK ERK ERK1 / ERK2 MEK->ERK Outcome Tumor Proliferation & Angiogenesis ERK->Outcome

Mechanism of action of pyrazole derivatives inhibiting RTK signaling pathways.

Comparative Performance Analysis

To establish a baseline for product performance, we must compare the docking scores (binding affinities in kcal/mol) of optimized pyrazole derivatives against FDA-approved standard drugs. Lower (more negative) binding energy indicates a stronger, more thermodynamically favorable interaction.

Table 1: Comparative Binding Affinities of Pyrazole Derivatives vs. Standard Drugs

Target ProteinPDB IDBest Pyrazole LigandBinding Affinity (kcal/mol)Standard DrugStandard Drug Affinity (kcal/mol)Key Interacting Residues
VEGFR 4AGDCompound M76-9.2Sunitinib-10.0Asn923 (H-bond)[4]
C-RAF N/ACompound M36-9.7Sorafenib-10.2N/A[4]
c-KIT 6XVBCompound M74-9.2Pazopanib-8.7N/A[4]
E. coli Protease 1FJ4Compound M20-10.3Reference LigandN/AThr302, Val270, His298[6]
Antimicrobial 3FRACompound IIa-7.499Control Ligand-6.67GLN19, THR46, SER49[7]

Data Insights: The data demonstrates that while pyrazole derivatives sometimes fall slightly short of highly optimized multi-kinase inhibitors like Sorafenib (e.g., -9.7 vs -10.2 kcal/mol for C-RAF), they frequently outperform standards in specific targets like c-KIT (-9.2 vs -8.7 kcal/mol) and antimicrobial targets[4][7]. The strong affinity in E. coli targets (-10.3 kcal/mol) is driven by a combination of hydrogen bonding and hydrophobic interactions with catalytic residues[6].

Experimental Workflow: Molecular Docking & Validation

To ensure trustworthiness and reproducibility, molecular docking cannot be treated as a "black box." Every step must be physically justified. Below is the self-validating protocol for conducting these comparative studies.

DockingWorkflow PrepProt 1. Protein Preparation (Desolvation, Protonation) Grid 3. Grid Box Generation (Center on Native Ligand) PrepProt->Grid PrepLig 2. Ligand Preparation (DFT Optimization, Gasteiger Charges) PrepLig->Grid Dock 4. Molecular Docking (Lamarckian Genetic Algorithm) Grid->Dock Analysis 5. Interaction Mapping (H-Bonds, Pi-Stacking) Dock->Analysis MD 6. MD Simulation (RMSD/RMSF Calculation) Analysis->MD ADMET 7. ADMET Profiling (Lipinski's Rule of Five) MD->ADMET

Step-by-step in silico workflow for validating pyrazole derivative binding.

Step-by-Step Methodology

1. Protein Preparation (Receptor)

  • Causality: Raw PDB files contain crystallographic artifacts (water molecules, co-factors) and lack hydrogen atoms. Water molecules must be removed to prevent artificial steric clashes, unless specific water-bridge interactions are known to be critical (e.g., in DNA gyrase complexes)[8].

  • Protocol: Download the crystal structure (e.g., PDB ID: 1FJ4)[6]. Use AutoDock Tools or Protein Preparation Wizard to remove water, add polar hydrogens, and assign Kollman partial charges. Minimize the structure to resolve steric clashes.

2. Ligand Preparation (Pyrazole Derivatives)

  • Causality: Pyrazoles exhibit tautomerism. Without quantum mechanical optimization, the 3D conformation and electrostatic potential map will be inaccurate, leading to false docking poses[2].

  • Protocol: Sketch the 2D structures. Convert to 3D and optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G* level[2]. Assign Gasteiger charges and define rotatable bonds to allow flexible ligand docking.

3. Grid Box Definition & Validation

  • Causality: Blind docking across the entire protein is computationally expensive and prone to false positives.

  • Protocol: Center the grid coordinates (X, Y, Z) strictly on the co-crystallized native ligand. Validate the grid by redocking the native ligand; an RMSD (Root Mean Square Deviation) of < 2.0 Å between the docked pose and the crystal pose confirms the protocol's validity[6][9].

4. Molecular Docking Execution

  • Causality: We need an algorithm that explores the conformational space efficiently while calculating thermodynamic binding free energy.

  • Protocol: Execute docking using AutoDock Vina. Utilize the Lamarckian Genetic Algorithm to generate 10-20 binding poses per ligand. Rank poses based on the lowest binding affinity (kcal/mol)[4][6].

5. Post-Docking Analysis & MD Simulation

  • Causality: Docking is a static snapshot. A ligand might score well but physically drift out of the pocket under physiological solvent conditions.

  • Protocol: Analyze 2D/3D interactions using Discovery Studio Visualizer. Focus on key stabilizing forces: hydrogen bonds, Van der Waals interactions, and Pi-cation/Pi-Pi stacking[7]. Proceed to a 100 ns Molecular Dynamics (MD) simulation (e.g., using GROMACS) to compute the RMSD of the protein-ligand complex. A stable trajectory (fluctuations < 0.2 nm) confirms true binding stability[5][8].

6. ADMET Profiling

  • Causality: A strong binder is useless if it is toxic or lacks oral bioavailability.

  • Protocol: Evaluate top candidates using SwissADME or pKCSM to ensure compliance with Lipinski's Rule of Five (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) and assess hepatotoxicity and blood-brain barrier permeability[5][6].

Conclusion

Molecular docking studies consistently demonstrate that rationally designed pyrazole derivatives exhibit binding affinities comparable to, and occasionally surpassing, standard clinical inhibitors. By integrating DFT-optimized ligand preparation, targeted grid generation, and MD simulation validation, researchers can confidently identify high-potential candidates for downstream in vitro and in vivo testing. The structural plasticity of the pyrazole scaffold—capable of forming deep hydrogen bond networks and hydrophobic contacts—cements its status as a premier pharmacophore in targeted therapy.

References

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. nih.gov. 4

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry. 6

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. nih.gov. 1

  • Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy. DergiPark. 5

  • Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus. Longdom.org. 8

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. nih.gov. 7

  • COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). AJOL.9

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. 3

  • Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. Asianpubs.org. 2

Sources

Safety Operating Guide

Personal protective equipment for handling 1H-Pyrazol-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of pyrazole-based pharmacophores into drug discovery pipelines. 1H-Pyrazol-3-amine dihydrochloride (CAS: 1556759-46-6) is a highly valued building block, prized for its ability to act as a bioisostere and form essential hydrogen bonds within the hinge regions of kinases such as RIPK1 and the PCTAIRE family ()[1][2].

However, the transition from the free base to the dihydrochloride salt fundamentally alters its physicochemical properties, introducing significant logistical and safety challenges[3][4]. This guide provides a self-validating, step-by-step operational framework for handling this reactive and hygroscopic reagent safely and effectively.

Mechanistic Toxicology & Hazard Assessment

Understanding the causality behind a chemical's hazards is the first step in mitigating them. The dangers of 1H-Pyrazol-3-amine dihydrochloride stem from two primary mechanisms:

  • Acidic Dissociation & Mucosal Irritation: The dihydrochloride salt form is utilized to stabilize the primary amine against premature oxidation. However, upon contact with ambient moisture or mucosal membranes (eyes, respiratory tract), the salt dissociates, locally lowering the pH and releasing HCl equivalents ()[5][6]. This mechanism is responsible for its classification as a severe irritant (H315, H319, H335).

  • Systemic Multi-Target Pharmacology: Pyrazole derivatives are biologically active. Accidental systemic absorption (via inhalation of dust or ingestion) can lead to unintended pharmacological effects, such as the inhibition of phosphodiesterase (PDE) activity and interference with intracellular calcium influx in smooth muscle tissues ()[7][8].

KinasePathway N1 1H-Pyrazol-3-amine Scaffold N2 Hinge Region Binding (Hydrogen Bonding) N1->N2 Bioisosteric interaction N3 RIPK1 Kinase Inhibition N2->N3 Target engagement N4 Blockade of Necroptosis N3->N4 Pathway modulation N5 Reduction of Inflammation N4->N5 Therapeutic outcome

Mechanism of 1H-pyrazol-3-amine derivatives in RIPK1 inhibition and necroptosis blockade.

Quantitative Property Comparison

To understand why specific handling conditions are required, we must compare the free base to the dihydrochloride salt. The addition of two HCl molecules significantly increases hygroscopicity, which dictates our operational workflow[3][4][9][10].

Property1H-Pyrazol-3-amine (Free Base)1H-Pyrazol-3-amine Dihydrochloride
Molecular Weight 83.09 g/mol 156.01 g/mol
Physical State Liquid / Low-melting solidCrystalline Solid
Hygroscopicity LowHigh (Deliquescent)
Aqueous Solubility ModerateVery High
Storage Temp 4°C (Protect from light)Room Temp (Desiccated)

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must be selected based on the specific chemical vulnerabilities of the handler.

PPE CategorySpecificationMechanistic Justification
Eye/Face ANSI Z87.1 Safety GogglesPrevents airborne acidic dust from contacting ocular mucosa, which would cause immediate HCl dissociation and corneal injury.
Skin/Hands Nitrile Gloves (≥ 0.11 mm)Nitrile provides excellent chemical resistance to acidic salts and amine derivatives compared to latex.
Body Flame-Retardant Lab CoatProtects against accidental electrostatic discharge when handling fine powders in organic solvent environments.
Respiratory N95 / P100 Particulate RespiratorMandatory if handling outside a fume hood to prevent inhalation of hygroscopic dust that irritates the respiratory tract.

Operational Protocol: Hygroscopic Handling & Transfer

Causality: Amine dihydrochlorides rapidly absorb atmospheric moisture ()[3][4]. This moisture not only degrades the reagent but artificially inflates the mass during weighing, destroying the stoichiometric precision required for sensitive catalytic cross-coupling reactions.

Step-by-Step Methodology:

  • Environmental Preparation: Purge a glovebox or a localized desiccator environment with an inert gas (Argon or Nitrogen) to displace ambient humidity.

  • Thermal Equilibration: Bring the sealed reagent bottle to room temperature before opening. Opening a cold bottle will cause immediate condensation of atmospheric moisture onto the salt.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. The static charge can cause the fine crystalline powder to aerosolize, increasing inhalation risk.

  • Rapid Transfer: Weigh the required mass swiftly. Transfer the solid directly to the reaction flask and immediately seal it with a rubber septum.

  • Inert Purging: Insert a needle connected to a Schlenk line and purge the reaction flask with Argon for 5 minutes before introducing any anhydrous solvents.

Self-Validation Checkpoint: Observe the residual powder in the weighing boat. If the powder remains free-flowing, the inert atmosphere was successfully maintained. If clumping or deliquescence is observed, the environmental control has failed, and the stoichiometric calculations must be adjusted for water content.

HandlingWorkflow N1 1H-Pyrazol-3-amine 2HCl Handling Initiation N2 Don Core PPE (Nitrile, Goggles, Lab Coat) N1->N2 N3 Environmental Control (Fume Hood / Glovebox) N2->N3 N4 Hygroscopic Weighing (Anti-static boat) N3->N4 N5 Reaction Vessel Sealing (Argon/N2 Purge) N4->N5 N6 Accidental Spill? N4->N6 Deviation N6->N5 No N7 Neutralize (NaHCO3) & Solid Waste Disposal N6->N7 Yes

Workflow for the safe handling and transfer of hygroscopic 1H-pyrazol-3-amine dihydrochloride.

Spill Response & Chemical Disposal Plan

Causality: Direct application of water to a dihydrochloride salt spill will generate a concentrated, corrosive acidic solution[6]. Chemical neutralization must precede any aqueous cleanup.

Step-by-Step Methodology:

  • Isolation: Evacuate personnel from the immediate vicinity and increase fume hood ventilation to maximum capacity.

  • Containment: Cover the spilled powder with a dry, inert absorbent (e.g., sand or vermiculite) to prevent aerosolization.

  • Neutralization: Carefully apply a weak solid base, such as sodium bicarbonate (

    
    ) powder, over the spill. Slowly mist with a minimal amount of water to initiate the neutralization of the dihydrochloride salt.
    
  • Collection: Using a non-sparking tool, sweep the neutralized slurry into a chemically resistant, sealable container.

  • Disposal: Label the container as "Hazardous Solid Waste - Neutralized Amine Salt" and dispose of it according to institutional and regional RCRA guidelines.

Self-Validation Checkpoint: The complete cessation of effervescence (bubbling) upon the addition of the weak base and water mist confirms that the acidic salt has been fully neutralized and is safe for collection.

References

  • Title : Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease Source : Journal of Medicinal Chemistry URL : [Link]

  • Title : Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source : National Center for Biotechnology Information (PMC) URL : [Link]

  • Title : Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative Source : J-Stage URL : [Link]

  • Title : CRYSTALLINE SALTS OF A DEXTROAMPHETAMINE PRODRUG (Hygroscopicity of Amine Salts) Source : European Patent Office URL : [Link]

Sources

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